molecular formula C9H13ClN2O B1520446 2-Amino-2-phenylpropanamide hydrochloride CAS No. 5550-45-8

2-Amino-2-phenylpropanamide hydrochloride

Cat. No.: B1520446
CAS No.: 5550-45-8
M. Wt: 200.66 g/mol
InChI Key: VPYSPAYWHZOAGF-UHFFFAOYSA-N
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Description

2-Amino-2-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-2-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-9(11,8(10)12)7-5-3-2-4-6-7;/h2-6H,11H2,1H3,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYSPAYWHZOAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Review: 2-Amino-2-phenylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of 2-Amino-2-phenylpropanamide hydrochloride (CAS 5550-45-8), a critical


-disubstituted amino acid derivative used in medicinal chemistry for peptide backbone modification and chiral resolution.[1][2]

Synthesis, Properties, and Pharmaceutical Utility[1][2]

Executive Summary

2-Amino-2-phenylpropanamide hydrochloride (also known as


-methyl-phenylglycinamide HCl) is a conformationally restricted amino acid derivative.[1][2] Unlike standard proteinogenic amino acids, the 

-carbon is fully substituted (quaternary), bearing both a phenyl and a methyl group.[1][2] This structural rigidity makes it a high-value scaffold in peptidomimetic drug design , where it is used to lock peptides into specific secondary structures (e.g.,

-helices) and enhance metabolic stability against proteolytic enzymes.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4]
PropertyData
CAS Number 5550-45-8
IUPAC Name 2-Amino-2-phenylpropanamide hydrochloride
Synonyms ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Methyl-phenylglycinamide HCl; H-(

-Me)Phg-NH


HCl
Molecular Formula

Molecular Weight 216.66 g/mol (Salt); 164.21 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2]
Chirality Contains one chiral center.[1][2] Available as racemate or resolved (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

/

) enantiomers.[1][2]

Structural Insight: The steric bulk of the geminal phenyl and methyl groups restricts rotation around the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 (

) and

(

) torsion angles.[1][2] This "Thorpe-Ingold effect" favors folded conformations in peptide chains, making this compound essential for stabilizing bioactive peptide sequences.[1][2]
Synthetic Pathways

The industrial and laboratory synthesis primarily follows the Strecker Synthesis route, starting from acetophenone.[1][3] This method is preferred for its atom economy and scalability.[1][3]

3.1. Reaction Workflow (Graphviz)[1][2][3]

G Acetophenone Acetophenone (Starting Material) Intermediate 2-Amino-2-phenylpropanenitrile (Aminonitrile Intermediate) Acetophenone->Intermediate Nucleophilic Addition Reagents1 NH4Cl + NaCN (Strecker Conditions) Reagents1->Intermediate Product 2-Amino-2-phenylpropanamide Hydrochloride Intermediate->Product Partial Hydrolysis & Salt Formation Reagents2 Conc. H2SO4 or HCl/H2O (Hydrolysis) Reagents2->Product

Caption: Streamlined Strecker synthesis pathway converting acetophenone to the target amide.

3.2. Detailed Experimental Protocol

Note: This protocol involves hazardous reagents (cyanides). All manipulations must occur in a fume hood with appropriate PPE.

Step 1: Formation of the Aminonitrile

  • Reagents: Acetophenone (1.0 eq), Ammonium Chloride (1.1 eq), Sodium Cyanide (1.1 eq), Methanol/Water (1:1).[1][2][3]

  • Procedure: Dissolve ammonium chloride and sodium cyanide in water. Add acetophenone dissolved in methanol.

  • Reaction: Stir at room temperature for 24–48 hours. The reaction equilibrium favors the aminonitrile.[1][3]

  • Workup: Extract with ethyl acetate. Wash the organic layer with water and brine.[1][3] Dry over

    
     and concentrate in vacuo to yield crude 2-amino-2-phenylpropanenitrile.
    

Step 2: Hydrolysis to Amide

  • Reagents: Crude Aminonitrile, Concentrated Sulfuric Acid (

    
    ).
    
  • Procedure: Add the aminonitrile portion-wise to cold concentrated

    
     (0–5°C) with vigorous stirring.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 10–12 hours. This converts the nitrile (

    
    ) to the amide (
    
    
    
    ) without hydrolyzing further to the acid.[1][2]
  • Isolation: Pour the reaction mixture onto crushed ice. Neutralize carefully with Ammonium Hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) to precipitate the free base.[1]
    
  • Salt Formation: Dissolve the solid in minimal ethanol and add concentrated HCl (or HCl in dioxane).[1][3] Precipitate the hydrochloride salt by adding diethyl ether.[1][3] Filter and dry.[1][3][4]

Applications in Drug Development
4.1. Peptidomimetics & Stability

The incorporation of 2-amino-2-phenylpropanamide into peptide drugs addresses two major failure modes in clinical development:

  • Proteolytic Stability: The quaternary

    
    -carbon prevents proteases (like chymotrypsin) from recognizing the scissile bond, significantly extending the plasma half-life of the therapeutic.[1][2]
    
  • Conformational Locking: It forces the peptide backbone into a helical or turn conformation, which can increase affinity for G-protein coupled receptors (GPCRs) by reducing the entropic penalty of binding.[1][2][3]

4.2. Chiral Resolution Agent

The enantiomerically pure forms (obtained via resolution with tartaric acid or enzymatic hydrolysis) serve as chiral auxiliaries .[1][3] They are used to resolve racemic carboxylic acids or as chiral templates in the asymmetric synthesis of other pharmaceutical intermediates.[1][3]

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral data should be verified:

  • 1H NMR (DMSO-d6, 400 MHz):

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       9.0–8.5 ppm (br s, 3H, 
      
      
      
      ).[1][2]
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       7.8–7.6 ppm (br s, 1H, 
      
      
      
      ).[1][2]
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       7.5–7.3 ppm (m, 5H, Aromatic 
      
      
      
      ).[1][2]
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       7.2 ppm (br s, 1H, 
      
      
      
      ).[1][2]
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       1.75 ppm (s, 3H, 
      
      
      
      ).[1][2]
    • Interpretation: The presence of the methyl singlet at ~1.75 ppm and the aromatic multiplet confirms the core structure.[1][3] The splitting of amide protons indicates restricted rotation.[1][3]

  • Mass Spectrometry (ESI+):

    • Calculated

      
      : 165.10.
      
    • Observed ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      : 165.1 ± 0.1.[1][2]
      
References
  • PubChem. (2025).[1][2][3] 2-Amino-2-phenylpropanamide.[1][2][5][6][7] National Library of Medicine.[1][3] Available at: [Link][2]

  • ChemSrc. (2025).[1][2][3] CAS 5550-45-8: Physicochemical Properties and Safety Data. Available at: [Link][2]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Applications of 2-Amino-2-phenylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Investigation

Disclaimer: Information regarding the specific pharmaceutical applications of 2-Amino-2-phenylpropanamide hydrochloride is limited in publicly available scientific literature. The following guide is based on the known biological activities of structurally similar compounds and general principles of drug discovery. The proposed mechanisms and experimental designs should be considered theoretical and require experimental validation.[1]

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the discovery and development of novel therapeutic agents are paramount. 2-Amino-2-phenylpropanamide hydrochloride presents a unique chemical scaffold with the potential for diverse pharmacological activities. Its structure, featuring a phenyl group, an amino group, and a propanamide moiety, suggests possible interactions with a range of biological targets, particularly within the central nervous system (CNS). Phenylpropanoid derivatives, as a class, are known to exhibit a wide array of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects.[2][3][4]

This technical guide provides a comprehensive framework for the systematic investigation of 2-Amino-2-phenylpropanamide hydrochloride as a potential therapeutic agent. We will delve into hypothesized mechanisms of action, propose detailed experimental protocols for its evaluation, and outline a logical progression for its preclinical development. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this and structurally related molecules.

Part 1: Hypothesized Pharmacological Profile and Initial Characterization

The initial step in evaluating any new chemical entity is to establish its fundamental pharmacological profile. Based on its structural similarity to known CNS-active compounds, such as certain anticonvulsants and monoamine transporter ligands, we can formulate initial hypotheses about its mechanism of action.[5][6]

Proposed Mechanisms of Action

The presence of the α-aminoamide group is a key feature, as this motif is found in several compounds with anticonvulsant properties, potentially through modulation of voltage-gated sodium channels.[5] Furthermore, the phenylalkylamine backbone is a classic pharmacophore for interacting with monoamine transporters (dopamine, norepinephrine, and serotonin), suggesting a potential role in psychiatric or neurodegenerative disorders.[6]

A primary investigation should therefore focus on:

  • Voltage-Gated Ion Channel Modulation: Assessing the compound's ability to modulate the activity of sodium, potassium, and calcium channels.

  • Monoamine Transporter Interaction: Determining its affinity and functional activity (inhibitor or releasing agent) at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Receptor Binding Profile: Screening against a panel of CNS receptors to identify potential on-target and off-target interactions.

Proposed_Mechanisms_of_Action Figure 1: Hypothesized Molecular Targets cluster_Compound 2-Amino-2-phenylpropanamide HCl cluster_Targets Potential Molecular Targets cluster_Outcomes Potential Therapeutic Outcomes Compound Compound Structure VGSC Voltage-Gated Sodium Channels Compound->VGSC Modulation MAT Monoamine Transporters (DAT, NET, SERT) Compound->MAT Interaction GPCR GPCRs & Other CNS Receptors Compound->GPCR Binding Anticonvulsant Anticonvulsant Effects VGSC->Anticonvulsant Neuropsychiatric Neuropsychiatric Modulation MAT->Neuropsychiatric OffTarget Off-Target Effects (Side Effect Profile) GPCR->OffTarget

Caption: Figure 1: Hypothesized Molecular Targets.

Experimental Protocol: In Vitro Target Validation

A tiered approach to in vitro screening is essential for efficiently characterizing the compound's activity.

Tier 1: Broad Spectrum Screening

  • Objective: To identify primary biological targets.

  • Method: Employ a commercially available broad-panel receptor binding assay (e.g., Eurofins SafetyScreen44™ or similar) to assess binding to a wide range of CNS receptors, ion channels, and transporters at a fixed concentration (e.g., 10 µM).

  • Data Analysis: Identify "hits" with significant binding (typically >50% inhibition of radioligand binding).

Tier 2: Dose-Response and Functional Assays for "Hits"

  • Objective: To determine the potency and functional activity at the identified targets.

  • Methods:

    • Receptor Binding: Conduct saturation binding assays to determine the equilibrium dissociation constant (Kd) for high-affinity targets.

    • Functional Assays:

      • Ion Channels: Use whole-cell patch-clamp electrophysiology on cell lines expressing the specific ion channel subtypes (e.g., HEK293 cells expressing Nav1.1, 1.2, 1.6) to assess modulation of channel gating and conductance.

      • Monoamine Transporters: Utilize synaptosomal uptake assays with radiolabeled substrates (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) to measure the half-maximal inhibitory concentration (IC₅₀) for uptake inhibition. To distinguish between inhibitors and releasers, perform in vitro release assays.

  • Data Presentation:

TargetAssay TypeEndpointResult (Hypothetical)
Nav1.6Patch-clampIC₅₀ for peak current inhibition15.2 µM
DAT[³H]DA UptakeIC₅₀5.8 µM
NET[³H]NE UptakeIC₅₀12.3 µM
SERT[³H]5-HT UptakeIC₅₀> 50 µM

Part 2: Investigating Potential Therapeutic Applications

Based on the hypothesized pharmacological profile, we can explore several therapeutic avenues. For each, a clear scientific rationale and a robust preclinical plan are necessary.

Application in Epilepsy and Neuropathic Pain

Scientific Rationale: The structural similarity to α-aminoamides and potential activity at voltage-gated sodium channels suggest a possible role as an anticonvulsant or analgesic for neuropathic pain.[5]

Experimental Workflow:

Anticonvulsant_Screening_Workflow Figure 2: Preclinical Anticonvulsant Evaluation cluster_InVitro In Vitro Validation cluster_InVivo_Acute Acute In Vivo Models cluster_InVivo_Chronic Chronic/Tolerability Models cluster_PKPD Pharmacokinetics/Pharmacodynamics invitro Patch-Clamp on Nav Channels mes Maximal Electroshock (MES) Test invitro->mes Potency Info scmet Subcutaneous Metrazol (scMET) Test invitro->scmet Potency Info kindling Kindling Model (e.g., Corneal) mes->kindling Efficacy Data neuropain Neuropathic Pain Model (e.g., Chung Model) mes->neuropain Efficacy Data scmet->kindling Efficacy Data pkpd PK/PD Modeling (Brain Penetration) kindling->pkpd Dose-Response neuropain->pkpd Dose-Response

Caption: Figure 2: Preclinical Anticonvulsant Evaluation.

Detailed Protocol: Maximal Electroshock (MES) Test in Rodents

  • Objective: To assess the anticonvulsant efficacy of the compound against generalized tonic-clonic seizures.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure: a. Administer 2-Amino-2-phenylpropanamide hydrochloride (e.g., 10, 30, 100 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. b. At the predicted time of peak effect (determined from preliminary pharmacokinetic studies), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes. c. Observe the mice for the presence or absence of a tonic hindlimb extension.

  • Endpoint: The primary endpoint is the percentage of animals protected from tonic hindlimb extension at each dose.

  • Data Analysis: Calculate the median effective dose (ED₅₀) using probit analysis.

Application in Neuropsychiatric Disorders

Scientific Rationale: The hypothesized activity as a dopamine and norepinephrine reuptake inhibitor suggests potential utility in disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) or depression. Its selectivity profile (e.g., higher potency for DAT/NET over SERT) will be crucial in determining the most appropriate therapeutic target.

Experimental Protocol: Locomotor Activity Assessment in Rats

  • Objective: To evaluate the psychostimulant potential of the compound.

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Procedure: a. Habituate rats to open-field activity chambers equipped with infrared beams to track movement. b. Administer 2-Amino-2-phenylpropanamide hydrochloride (e.g., 3, 10, 30 mg/kg, i.p.) or a reference compound (e.g., methylphenidate) or vehicle. c. Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 120 minutes.

  • Endpoint: Total distance traveled and other locomotor parameters over time.

  • Data Analysis: Analyze the data using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare dose groups to the vehicle control.

Part 3: Drug Development and Safety Considerations

A promising efficacy profile must be complemented by acceptable safety and pharmacokinetic properties.

ADME and Toxicology Profile

A summary of essential ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies is presented below.

Study TypeKey ParametersExperimental System
Metabolic Stability Half-life (t½), Intrinsic Clearance (CLint)Liver Microsomes (Human, Rat, Mouse)
Plasma Protein Binding Percentage BoundRapid Equilibrium Dialysis
CYP450 Inhibition IC₅₀ for major isoforms (e.g., 3A4, 2D6)Recombinant Human CYP Enzymes
Ames Test MutagenicitySalmonella typhimurium strains
hERG Liability IC₅₀ for potassium channel blockAutomated Patch-Clamp
Acute Toxicity Maximum Tolerated Dose (MTD)Single Ascending Dose in Rodents
Synthesis and Formulation

The hydrochloride salt form of the compound suggests good aqueous solubility, which is advantageous for formulation.[7] A scalable and cost-effective synthesis route is crucial for further development. The synthesis of related amino amides often involves steps like amination of a suitable precursor followed by acidification.[8][9][10]

Conclusion and Future Directions

2-Amino-2-phenylpropanamide hydrochloride represents a novel chemical entity with a plausible rationale for therapeutic development in neurology and psychiatry. The systematic, hypothesis-driven approach outlined in this guide provides a clear pathway for its preclinical evaluation. The initial focus should be on robust in vitro characterization to confirm its mechanism of action, followed by carefully selected in vivo models to demonstrate proof-of-concept efficacy. A continuous and parallel assessment of its safety and drug-like properties will be critical for its successful translation into a potential clinical candidate.

References

  • MySkinRecipes. 2-Amino-N-methylpropanamide hydrochloride. Available from: [Link]

  • Ghareeb, M. A., et al. (2011). Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics. Mini reviews in medicinal chemistry, 11(7), 607-618. Available from: [Link]

  • Google Patents. (2010). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Google Patents. (2012). CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.
  • Ilaš, J., et al. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921-1943. Available from: [Link]

  • Khatkar, A., et al. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical reviews in food science and nutrition, 60(16), 2655-2675. Available from: [Link]

  • Liechti, M. E., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 88(3), 362-373. Available from: [Link]

  • PharmaCompass. 2-Methyl-1-phenylpropan-2-amine hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • PubChem. 2-Amino-2-phenylacetamide. Available from: [Link]

  • ResearchGate. (2019). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Available from: [Link]

  • ResearchGate. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Available from: [Link]

  • U.S. Food and Drug Administration. (1989). 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. Available from: [Link]

  • White, H. S., et al. (2013). Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain. Journal of medicinal chemistry, 56(23), 9471–9484. Available from: [Link]

  • Yilmaz, I., et al. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic chemistry, 80, 218-228. Available from: [Link]

  • Zanda, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(5), 333-356. Available from: [Link]nlm.nih.gov/pmc/articles/PMC11082269/)

Sources

A Technical Guide to the Pharmacology of Cathinone Analogues: A Case Study on the Implications for Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Investigated Topic: Initial research into "2-Amino-2-phenylpropanamide hydrochloride" revealed a significant lack of publicly available pharmacological data. To fulfill the core requirements of an in-depth technical guide with scientific integrity, this document will instead focus on the pharmacology of a structurally related and extensively studied class of compounds: Cathinones . This allows for a robust and well-referenced exploration of pharmacological principles, experimental design, and data interpretation relevant to the broader class of novel psychoactive substances (NPS).

Introduction

The clandestine synthesis and distribution of novel psychoactive substances (NPS) present an ongoing challenge to public health and regulatory bodies. Among the most prominent classes of NPS are the synthetic cathinones, derivatives of the naturally occurring psychostimulant found in the khat plant (Catha edulis). These compounds are often designed to mimic the effects of controlled substances like amphetamine, cocaine, and MDMA. Understanding the intricate pharmacology of these agents is paramount for predicting their physiological and psychological effects, developing effective diagnostic and therapeutic interventions, and informing evidence-based policy.

This guide provides a detailed examination of the pharmacology of cathinone and its analogues, offering a framework for the pharmacological investigation of related compounds. We will delve into the mechanisms of action, structure-activity relationships, pharmacokinetics, and toxicological profiles that characterize this diverse class of stimulants.

Molecular Mechanism of Action: The Monoamine Transporter Interface

The primary mechanism of action for most cathinone derivatives involves the disruption of monoamine neurotransmitter reuptake. Specifically, these compounds interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] The nature of this interaction—whether as a competitive inhibitor of reuptake or as a substrate that induces transporter-mediated release (efflux)—is a critical determinant of a compound's pharmacological profile and abuse liability.[1]

Transporter Inhibition vs. Substrate-Induced Release
  • Inhibition: Some cathinone analogues act primarily as "blockers" of the monoamine transporters. By binding to the transporter protein, they prevent the reabsorption of dopamine, norepinephrine, and/or serotonin from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters. This mechanism is similar to that of cocaine and methylphenidate.

  • Release: Other cathinones act as "releasers." They are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flux, causing a significant, non-vesicular release of dopamine, norepinephrine, and/or serotonin into the synapse.[1] This mechanism is characteristic of amphetamines.

The distinction between these two mechanisms has profound implications for the subjective effects and neurotoxicity of a given compound. Releasers tend to produce more robust and often more neurotoxic effects than simple inhibitors.

Structure-Activity Relationships (SAR)

The specific chemical structure of a cathinone derivative dictates its affinity and activity at the different monoamine transporters. Key structural modifications and their general effects include:

  • β-keto group: The presence of a ketone at the beta position of the propyl side chain is the defining feature of cathinones. This modification generally decreases potency compared to the corresponding amphetamine analogue but can also influence the selectivity for different transporters.

  • N-alkylation: Substitution on the amino group can significantly alter potency and selectivity. For example, the addition of a methyl group to cathinone to form methcathinone increases its potency.

  • Ring substitution: Modifications to the phenyl ring, such as the addition of methyl, methoxy, or halogen groups, can dramatically alter the compound's affinity for DAT, NET, and SERT. For instance, the addition of a methylenedioxy group (as seen in methylone) tends to increase serotonergic activity, leading to effects more similar to MDMA.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of a cathinone derivative determines the onset, duration, and intensity of its effects. While specific parameters vary widely between analogues, some general principles apply.

Routes of Administration and Absorption

Synthetic cathinones are most commonly administered orally, intranasally (insufflation), or via inhalation. Oral administration generally leads to a slower onset of action and lower bioavailability due to first-pass metabolism. Intranasal and inhalational routes result in more rapid absorption and a faster onset of psychoactive effects, which can contribute to a higher potential for abuse.

Distribution

Due to their lipophilic nature, cathinones readily cross the blood-brain barrier to exert their effects on the central nervous system.[2] They also distribute to other tissues throughout the body.

Metabolism

The metabolism of synthetic cathinones is complex and primarily occurs in the liver. The major metabolic pathways include:

  • Reduction of the β-keto group: This is a primary metabolic step for many cathinones, resulting in the formation of norephedrine-type metabolites.

  • N-dealkylation: Removal of alkyl groups from the nitrogen atom.

  • Hydroxylation of the aromatic ring.

The specific metabolites formed can themselves be pharmacologically active, contributing to the overall effects and potential toxicity of the parent compound.

Excretion

Cathinones and their metabolites are primarily excreted in the urine. The elimination half-life can vary significantly depending on the specific compound and individual patient factors.

Pharmacodynamics and Toxicological Profile

The pharmacodynamic effects of synthetic cathinones are a direct result of their actions on the monoamine systems.

Desired and Adverse Effects

The desired effects of cathinone use are typical of psychostimulants and include euphoria, increased energy and alertness, and sociability. However, these are often accompanied by a range of adverse effects, including:

  • Cardiovascular: Tachycardia, hypertension, palpitations, and in severe cases, myocardial infarction and stroke. Phenylpropanolamine, a related compound, is known to have cardiovascular effects.[3]

  • Neurological: Agitation, anxiety, paranoia, hallucinations, seizures, and hyperthermia.

  • Psychiatric: Psychosis, panic attacks, and violent behavior.

Neurotoxicity

A significant concern with some cathinone derivatives, particularly those that are potent serotonin releasers, is the potential for neurotoxicity. This can involve the depletion of serotonin and damage to serotonergic nerve terminals, similar to what has been observed with MDMA.

Experimental Protocols for Pharmacological Investigation

A thorough pharmacological evaluation of a novel cathinone analogue requires a combination of in vitro and in vivo studies.

In Vitro Assays

Objective: To determine the affinity (Ki) and potency (IC50) of the compound for DAT, NET, and SERT.

Methodology:

  • Cell Culture: Use human embryonic kidney (HEK) 293 cells stably transfected to express the human DAT, NET, or SERT.

  • Binding Assay:

    • Prepare cell membrane homogenates.

    • Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Uptake Assay:

    • Plate the transfected cells in multi-well plates.

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a radiolabeled substrate for each transporter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After a short incubation period, lyse the cells and measure the amount of radioactivity taken up by the cells to determine the IC50 for uptake inhibition.

Objective: To determine if the compound acts as a substrate-induced releaser of monoamines.

Methodology:

  • Cell Culture and Loading: Use transfected HEK 293 cells or primary neuronal cultures. Load the cells with a radiolabeled monoamine (e.g., [³H]dopamine).

  • Superfusion: Place the cells in a superfusion chamber and continuously perfuse with a buffer solution.

  • Compound Application: Introduce the test compound into the perfusion buffer.

  • Fraction Collection and Analysis: Collect fractions of the superfusate over time and measure the amount of radioactivity in each fraction to determine the rate of neurotransmitter efflux. An increase in efflux above baseline indicates that the compound is a releaser.

In Vivo Studies

Objective: To assess the behavioral, physiological, and toxicological effects of the compound in a whole-animal model.

Methodology:

  • Animal Model: Typically, rodents (mice or rats) are used.

  • Locomotor Activity: Measure changes in spontaneous movement in an open field arena to assess stimulant effects.

  • Drug Discrimination: Train animals to discriminate the test compound from saline to evaluate its subjective effects and potential for abuse.

  • Cardiovascular and Thermoregulatory Monitoring: Use telemetry to continuously monitor heart rate, blood pressure, and body temperature.

  • Neurochemical Analysis: Use techniques like in vivo microdialysis to measure changes in extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions.

Data Presentation and Interpretation

Quantitative Data Summary
CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Release (EC50, nM)5-HT Release (EC50, nM)
Cathinone76351150120>10,000
Methcathinone2528650458,500
Mephedrone1505098180150
Methylone120604522080

Note: The values in this table are representative and may vary depending on the specific experimental conditions.

Visualizations

Monoamine_Transporter_Action Figure 1: Mechanisms of Action at the Monoamine Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DAT Dopamine Transporter (DAT) Vesicle->DAT Normal Reuptake Dopamine Dopamine DAT->Dopamine Release (Efflux) Cathinone_Inhibitor Cathinone Analogue (Inhibitor) Cathinone_Inhibitor->DAT Blocks Reuptake Cathinone_Releaser Cathinone Analogue (Releaser) Cathinone_Releaser->DAT Enters Neuron & Reverses DAT Receptor Dopamine Receptor Dopamine->Receptor Binds to Receptor

Caption: Mechanisms of Action at the Monoamine Synapse

Experimental_Workflow Figure 2: Experimental Workflow for Pharmacological Profiling cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Interpretation Binding Transporter Binding Assays (DAT, NET, SERT) Uptake Transporter Uptake Assays (DAT, NET, SERT) Binding->Uptake Release Neurotransmitter Release Assays Uptake->Release Behavior Behavioral Assays (Locomotor Activity, Drug Discrimination) Physiology Physiological Monitoring (Cardiovascular, Thermoregulation) Behavior->Physiology Neurochem Neurochemical Analysis (Microdialysis) Physiology->Neurochem SAR Structure-Activity Relationship (SAR) Profile Pharmacological Profile (Inhibitor vs. Releaser) SAR->Profile Toxicity Toxicity & Abuse Potential Assessment Profile->Toxicity cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Inform cluster_data cluster_data cluster_invivo->cluster_data Synthesize

Caption: Experimental Workflow for Pharmacological Profiling

Conclusion

The pharmacology of synthetic cathinones is a complex and evolving field. A thorough understanding of their interactions with monoamine transporters is essential for predicting their psychoactive effects, abuse potential, and toxicity. The experimental framework outlined in this guide provides a systematic approach to characterizing novel psychoactive substances, enabling researchers and clinicians to better address the public health challenges they pose. The principles discussed herein are not only applicable to cathinone analogues but can also be extrapolated to the investigation of other emerging classes of NPS.

References

  • MySkinRecipes. (n.d.). 2-Amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylacetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link]

  • Regulations.gov. (2012). 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). Retrieved from [Link]

  • ResearchGate. (n.d.). Physiologically Based Pharmacokinetic Modeling of FTY720 (2-Amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in Rats After Oral and Intravenous Doses. Retrieved from [Link]

  • PubMed. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Retrieved from [Link]

  • PubMed. (n.d.). In-vivo pharmacokinetic characteristics of a transdermal phenylpropanolamine (PPA) preparation. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Profiling of 2-Amino-2-phenylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 2-Amino-2-phenylpropanamide Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide details the structural elucidation and purity assessment of 2-Amino-2-phenylpropanamide Hydrochloride (also known as ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-methylphenylglycinamide HCl).[1] As a sterically hindered, 

-disubstituted amino acid derivative, this molecule represents a critical scaffold in medicinal chemistry, particularly as a chiral building block for peptidomimetics and enzyme inhibitors.[2]

The quaternary carbon at the


-position introduces specific spectroscopic signatures—most notably the loss of the typical 

-proton signal in NMR—which differentiates it from standard phenylglycine derivatives.[1] This guide provides a self-validating protocol for confirming the structure, salt form, and functional integrity of the molecule.[1][2]

Structural Logic & Analytical Strategy

The characterization strategy relies on confirming four distinct structural domains:

  • The Aromatic System: Monosubstituted phenyl ring.[1][3][2]

  • The Quaternary Center: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -carbon bonded to four distinct groups (Phenyl, Methyl, Amine, Amide).[1][2]
    
  • The Nitrogenous Functionality: Distinction between the primary amide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and the protonated primary amine (
    
    
    
    ).[1][2]
  • The Counterion: Confirmation of the hydrochloride salt.

Analytical Workflow Diagram

The following flowchart outlines the logical progression for full characterization, from crude isolation to certified reference material.[1][3][2]

AnalyticalWorkflow cluster_0 Phase 1: Isolation cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Purity & Release Synthesis Crude Synthesis (Strecker/Hydrolysis) SaltForm HCl Salt Formation (Et2O/HCl or Dioxane/HCl) Synthesis->SaltForm NMR 1H & 13C NMR (DMSO-d6) SaltForm->NMR IR FT-IR (KBr/ATR) SaltForm->IR MS ESI-MS (Positive Mode) SaltForm->MS EA Elemental Analysis (CHN + Cl Titration) NMR->EA If Structure Confirmed IR->EA MS->EA Release CoA Generation EA->Release

Figure 1: Analytical workflow for the characterization of 2-Amino-2-phenylpropanamide HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7][8]

NMR is the primary tool for structural validation.[1][3][2] Due to the ionic nature of the hydrochloride salt, DMSO-d6 is the required solvent.[1] It ensures solubility and slows proton exchange, allowing for the distinct observation of amide and ammonium protons.[1][3][2]

1H NMR Characterization (400 MHz, DMSO-d6)

Target Structure: A lack of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-proton coupling simplifies the spectrum to distinct singlets and multiplets.[1][2]
Chemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.75 – 1.85 Singlet (s)3H

The methyl group is deshielded by the geminal phenyl and amino groups. It appears as a sharp singlet due to the lack of adjacent protons.[1][2]
7.30 – 7.55 Multiplet (m)5Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Aromatic protons of the phenyl ring.[1][2] Often appears as two sets of multiplets (ortho/meta vs para) depending on resolution.[1][2]
7.60, 7.90 Broad Singlets (br s)1H eachngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Amide protons are non-equivalent due to restricted rotation (C-N bond character).[1][2] They appear as two distinct broad peaks in DMSO.[1][3][2]
8.80 – 9.20 Broad (br)3Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

The ammonium protons are heavily deshielded and broad due to quadrupolar relaxation of nitrogen and exchange.[1][2]

Critical Validation Point: The absence of a signal around 4.0–5.0 ppm (typical for the


-proton in standard amino acids like Phenylglycine) confirms the quaternary substitution at the 

-carbon.
13C NMR Characterization (100 MHz, DMSO-d6)

The 13C spectrum must show exactly 7 distinct signals (assuming magnetic equivalence of ortho/meta carbons).[1][3][2]

  • Carbonyl (C=O): ~170.5 ppm.[1][3][2] The amide carbonyl.[1][3][2]

  • Quaternary Alpha-Carbon (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  ~62.0 – 65.0 ppm.[1][2] This is the diagnostic peak.[1][3][2] It will be significantly downfield compared to simple alkyl chains due to the N and Phenyl attachments.[1][3][2]
    
  • Aromatic Ipso (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  ~138.0 ppm.[1][2] The quaternary aromatic carbon attached to the aliphatic chain.[1][3][2]
    
  • Aromatic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  ~128.5 (meta), ~128.0 (ortho), ~126.5 (para).[1][2]
    
  • Methyl (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  ~23.0 – 25.0 ppm.[1][2]
    

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is essential for confirming the salt form (Hydrochloride) versus the free base.[1][3][2] The free base would show a doublet for the primary amine stretch, whereas the salt shows a broad ammonium band.[3][2]

Band Assignment Protocol (KBr Pellet)
Wavenumber (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
IntensityAssignmentFunctional Group
2800 – 3200 Broad, Strong

Ammonium (

) Stretch.
Overlaps with C-H stretches. The broadness is characteristic of the HCl salt network.[1][2]
1680 – 1695 Strong

Amide I Band. Diagnostic for the primary amide carbonyl.
1580 – 1610 Medium

Amide II / Ammonium Bend. Asymmetric bending of the ammonium group and amide N-H deformation.
1490, 1450 Medium

Aromatic Ring Stretch. Confirms the phenyl group presence.[2]
~700, ~750 Strong

OOP Bending. Monosubstituted benzene ring (out-of-plane deformation).

Diagnostic Logic: If the spectrum shows sharp doublets at 3300/3400 cm⁻¹ without the broad underlying absorption ~3000 cm⁻¹, the sample has likely deprotonated to the free base.[2]

Mass Spectrometry (ESI-MS)[4][5][6][7]

Mass spectrometry provides molecular weight confirmation.[1][3][2] Note that in Electrospray Ionization (ESI), the HCl counterion dissociates.[1][3][2]

  • Molecular Formula (Salt):

    
    [2]
    
  • Molecular Weight (Salt): ~214.69 g/mol [2]

  • Molecular Formula (Free Base):

    
    [2]
    
  • Exact Mass (Free Base): 164.09[2]

Expected ESI(+) Spectrum[3]
  • Base Peak:

    
    
    
    
    
    [2]
  • Fragment Ions:

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      
      
      
      
      (Loss of ammonia from amide).[1][2]
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      
      
      
      
      (Loss of amide group, leaving the stable carbocation).[1][2]

Solid State & Physical Properties[1][2][3][9]

For drug development, understanding the solid-state form is crucial.[1][3][2]

  • Appearance: White to off-white crystalline powder.[1][3][2]

  • Solubility:

    • High: Water, Methanol, DMSO.[1][3][2]

    • Low/Insoluble: Dichloromethane, Diethyl Ether, Hexane.[1][3][2]

  • Melting Point: Amino acid amides typically exhibit high melting points with decomposition.[1][3][2]

    • Expected Range: 250°C – 280°C (dec).[1][3][2]

  • Chirality: The molecule has one chiral center.[1][3][2]

    • If synthesized via standard Strecker (using KCN/NH4Cl), it is a Racemate (DL) .[1][3][2]

    • If synthesized via asymmetric catalysis or enzymatic hydrolysis, it may be Enantiopure (L or D) .[1][3][2]

    • Protocol: Measure Optical Rotation ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       in Methanol or Water.[1][2] Racemates will read ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
      
      
      
      .[1][2]

Synthesis & Impurity Profile (Contextual)

Understanding the synthesis aids in identifying potential impurities in the spectra.[1][3][2]

SynthesisLogic Acetophenone Acetophenone (Starting Material) Strecker Strecker Reaction (KCN, NH4Cl) Acetophenone->Strecker Aminonitrile Intermediate: 2-amino-2-phenylpropanenitrile Strecker->Aminonitrile Hydrolysis Partial Hydrolysis (H2SO4 or HCl) Aminonitrile->Hydrolysis Product Target: 2-Amino-2-phenylpropanamide HCl Hydrolysis->Product

Figure 2: Synthetic pathway highlighting potential impurities.

Potential Impurities to Watch:

  • Acetophenone: Residual starting material (check 1H NMR ~2.5 ppm for methyl ketone).[1][3][2]

  • Amino Acid (Hydrolysis Over-run): If hydrolysis is too harsh, the amide converts to the carboxylic acid (2-amino-2-phenylpropanoic acid).[1][3][2] Check: Loss of distinct amide singlets in NMR; appearance of broad OH stretch in IR.[1][3][2]

  • Nitrile Intermediate: Incomplete hydrolysis. Check: Sharp IR band at ~2240 cm⁻¹ (C≡N).[1][3][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3][2] (Standard reference for IR and NMR band assignments).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][3][2] Spectral Database for Organic Compounds (SDBS).[1][3][2] Retrieved from [Link] (Reference for analogous phenylglycine spectra).[1][3][2]

  • PubChem Database. (2024).[1][3][2] Compound Summary for CID 194097 (2-Amino-3-phenylpropanamide - Analog). Retrieved from [Link] (Used for structural analog comparison).[1][3][2]

  • Davis, F. A., et al. (2000).[1][3][2] "Asymmetric Synthesis of

    
    -Disubstituted Amino Acids". Journal of Organic Chemistry. (Context for quaternary amino acid synthesis).
    

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Amino-2-phenylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical quantification of 2-Amino-2-phenylpropanamide hydrochloride. Accurate determination of this compound is critical for quality control, stability testing, and pharmacokinetic studies in drug development. This guide details robust methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each section offers a theoretical background, step-by-step protocols, and insights into method validation, ensuring scientific integrity and reliable results.

Introduction and Physicochemical Properties

2-Amino-2-phenylpropanamide hydrochloride is a primary amine and an amide derivative with a phenyl group, making it amenable to several analytical techniques. Understanding its physicochemical properties is paramount for developing a successful quantitative method.

  • Structure: C₉H₁₂N₂O·HCl

  • Molecular Weight: 200.67 g/mol

  • Key Features:

    • Primary Amine Group (-NH₂): Reactive site for derivatization, which can be exploited to enhance chromatographic separation or detection.

    • Phenyl Group: A strong chromophore, making the molecule suitable for UV-Vis detection. Studies on related compounds like N-phenylpropanamide show significant UV absorbance.[1]

    • Hydrochloride Salt: Enhances solubility in aqueous and polar solvents, which is a key consideration for sample and standard preparation.

The selection of an appropriate analytical method is a critical decision driven by factors such as the sample matrix, required sensitivity, and available instrumentation.[2]

Analytical Method Selection

Choosing the right analytical technique is the foundation of accurate quantification. This decision tree outlines a logical approach for selecting between the primary methods detailed in this guide.

MethodSelection cluster_notes Considerations start Start: Define Analytical Need matrix Complex Matrix? (e.g., plasma, tissue) start->matrix sensitivity High Sensitivity Required? (e.g., trace analysis) matrix->sensitivity Yes specificity High Specificity Needed? matrix->specificity No hplc HPLC with UV or MS Detector sensitivity->hplc Yes gc GC with FID or MS Detector (likely requires derivatization) sensitivity->gc Consider specificity->hplc Yes uv_vis UV-Vis Spectrophotometry specificity->uv_vis No hplc_note HPLC offers versatility for various matrices and high specificity. gc_note GC is powerful for volatile compounds but may need a derivatization step for this analyte. uv_vis_note UV-Vis is simple and fast but lacks specificity and is best for pure samples.

Caption: Decision tree for selecting the optimal analytical method.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the most common and versatile technique for the quantification of pharmaceutical compounds.[3] For 2-Amino-2-phenylpropanamide hydrochloride, a reversed-phase HPLC method with UV detection is highly effective due to the compound's phenyl chromophore.

Principle of the Method

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It travels through a C18 column, which separates it from other components based on its polarity. The concentration is determined by a UV detector, which measures the absorbance of the phenyl group at a specific wavelength.

Experimental Protocol

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Prepare Mobile Phase (e.g., Acetonitrile:Buffer) D 4. Equilibrate HPLC System A->D B 2. Prepare Stock & Working Standards E 5. Inject Standards to Create Calibration Curve B->E C 3. Prepare Sample Solution F 6. Inject Samples C->F D->E E->F G 7. Integrate Peak Areas F->G H 8. Quantify Sample Concentration using Calibration Curve G->H I 9. Perform System Suitability Checks H->I

Caption: General experimental workflow for HPLC analysis.

Step 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. The acid improves peak shape and resolution.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

Step 2: Standard Preparation

  • Accurately weigh approximately 10 mg of 2-Amino-2-phenylpropanamide hydrochloride reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

  • Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 75 µg/mL).

Step 3: Sample Preparation

  • Prepare a sample solution (e.g., from a drug product formulation) estimated to contain a concentration of the analyte within the calibration range, using the diluent.

  • For complex matrices like plasma, a protein precipitation step (e.g., with ice-cold acetonitrile) followed by centrifugation is necessary.[4]

  • Filter the final solution through a 0.45 µm syringe filter before injection to protect the HPLC column.

Step 4: Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides excellent separation for moderately polar compounds.
Mobile Phase Gradient elution: Start with 95% A, 5% B, ramp to 30% A, 70% B over 10 min.Gradient elution ensures good separation from impurities and a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 210 nmThe phenyl group provides strong absorbance at this wavelength.
Injection Vol. 10 µLA typical volume for achieving good sensitivity without overloading the column.

Step 5: Data Analysis and System Suitability

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations. A linear regression with a correlation coefficient (r²) > 0.999 is desirable.[5]

  • Calculate the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

  • Ensure the system is suitable for analysis by checking parameters like peak tailing (<1.5), theoretical plates (>2000), and the relative standard deviation (%RSD) of replicate injections (<2.0%).

Gas Chromatography (GC) Method

GC is a powerful technique for analyzing volatile compounds and can be an alternative for 2-Amino-2-phenylpropanamide hydrochloride, especially when coupled with a mass spectrometer (MS).[6] However, due to the polar nature and low volatility of the primary amine, derivatization is often required to improve chromatographic performance and prevent peak tailing.[7]

Principle of the Method

The primary amine group of the analyte is reacted with a derivatizing agent (e.g., pentafluorobenzoyl chloride) to form a less polar, more volatile derivative.[8] This derivative is then injected into the GC, where it is vaporized and separated on a capillary column. Detection is typically achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Experimental Protocol

Step 1: Derivatization

  • To 1 mL of the sample or standard solution in an appropriate aprotic solvent (e.g., ethyl acetate), add a basic catalyst (e.g., 50 µL of triethylamine).

  • Add an excess of the derivatizing agent (e.g., 100 µL of pentafluorobenzoyl chloride solution).

  • Vortex and heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.

  • After cooling, the derivative can be extracted and concentrated for GC analysis.

Step 2: Chromatographic Conditions

ParameterRecommended SettingRationale
Column DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)Provides good separation for a wide range of derivatized compounds.
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/minInert carrier gases essential for GC.
Injector Temp. 250 °CEnsures complete vaporization of the derivative.
Oven Program Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.A temperature program is necessary to separate the derivative from other components.
Detector FID at 280 °C or MS (Scan mode)FID is a robust, universal detector for organic compounds. MS provides higher specificity and structural information.

Step 3: Data Analysis Quantification is performed similarly to HPLC, using a calibration curve generated from derivatized standards. The choice between GC and HPLC will depend on the specific requirements of the analysis, including the sample matrix and available instrumentation.[2]

UV-Vis Spectrophotometry Method

For rapid, simple quantification in a non-complex matrix (e.g., pure substance or simple formulation), direct UV-Vis spectrophotometry can be employed. This method is less specific than chromatographic techniques but offers a quick estimation.

Principle of the Method

The method relies on the inherent UV absorbance of the phenyl group in the molecule.[9] By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax) and comparing it to a standard curve, the concentration can be determined using the Beer-Lambert law.

Experimental Protocol
  • Determine λmax: Scan a standard solution (e.g., 10 µg/mL in methanol) from 200 to 400 nm to find the wavelength of maximum absorbance.

  • Prepare Standards: Create a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) in the chosen solvent (e.g., methanol).

  • Prepare Sample: Dissolve the sample in the same solvent to achieve a concentration within the standard range.

  • Measure Absorbance: Measure the absorbance of the blank, standards, and samples at the determined λmax.

  • Quantify: Plot a calibration curve of absorbance vs. concentration and determine the sample concentration.

Method Validation

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[10][11] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[10][12]

Key Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (for HPLC), no interference at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.[13]
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.%RSD ≤ 2.0% for repeatability and intermediate precision.
Range The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits after minor changes (e.g., flow rate ±10%, column temp ±5°C).

Troubleshooting

Troubleshooting start HPLC Issue Observed issue What is the issue? start->issue peak_tailing Peak Tailing / Broadening issue->peak_tailing Poor Peak Shape rt_shift Retention Time Shift issue->rt_shift Inconsistent RT pressure_high High System Pressure issue->pressure_high Pressure Issues sol_tailing Check mobile phase pH (analyte is basic) Check for column degradation peak_tailing->sol_tailing sol_rt Check pump flow rate Check mobile phase composition Ensure column is equilibrated rt_shift->sol_rt sol_pressure Check for blockage in lines or column Filter sample Flush system pressure_high->sol_pressure

Caption: Basic troubleshooting guide for common HPLC issues.

References

  • A Comparative Guide to the Quantification of 2-Amino-2-methyl-1-propanol in Pharmaceutical Formulations. Benchchem.
  • A Comparative Guide to the Quantitative Analysis of NBD-Labeled Compounds in Biological Samples. Benchchem.
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre.
  • Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Thermo Fisher Scientific.
  • Analytical methods for amino acid determination in organisms. PubMed.
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PubMed.
  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC.
  • Targeted quantification of amino acids by dansylation. PMC - NIH.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. ResearchGate.
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH.
  • The use of UV-Vis absorption spectroscopy for studies of natively disordered proteins.
  • (PDF) Analytical Method Development and Validation Overview. ResearchGate.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Analytical Methods. RSC Publishing.
  • ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
  • Analysis of Amino Acids by HPLC. Agilent.
  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl). ResearchGate.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Derivative UV-VIS Spectrophotometry in Analytical Chemistry.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL | Oxford Academic.
  • ICH guideline Q2(R2) on validation of analytical procedures. EMA.
  • Analytical Method Development. Veranova.
  • Amines Analysis by Packed Column GC. LabRulez GCMS.
  • Phytochemical screening and determination of phenolics and flavonoids in Dillenia pentagyna using UV-vis and FTIR spectroscopy. PubMed.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki.
  • Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection. Vanderbilt University.

Sources

HPLC method for 2-Amino-2-phenylpropanamide hydrochloride analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-AP High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-2-phenylpropanamide Hydrochloride

Abstract

This technical guide details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 2-Amino-2-phenylpropanamide Hydrochloride (also known as


-methyl-phenylglycinamide HCl). As a critical intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs), ensuring the purity of this compound is essential. This method addresses common chromatographic challenges associated with small, basic, aromatic amines—specifically peak tailing and low retention—by utilizing a base-deactivated stationary phase and a controlled acidic mobile phase.

Introduction & Chemical Context

2-Amino-2-phenylpropanamide is a chiral alpha-amino amide featuring a steric center substituted with a phenyl ring, a methyl group, a primary amine, and an amide moiety.[1][2]

  • Chemical Structure:

    
    
    
  • Molecular Weight: 178.23 g/mol (free base), 214.69 g/mol (HCl salt).

  • Solubility: Highly soluble in water and methanol due to the ionic hydrochloride salt form.

  • Chromatographic Behavior:

    • Basicity: The primary amine (

      
      ) is protonated at neutral pH, leading to strong ionic interactions with residual silanols on silica columns, often causing severe peak tailing.
      
    • UV Absorption: The phenyl ring allows for detection, but the lack of extended conjugation requires low-UV detection (210–220 nm) for high sensitivity, or 254 nm for selectivity against non-aromatic impurities.

Primary Analytical Challenges:

  • Retention: As a small, polar cation, the analyte tends to elute near the void volume (

    
    ) on standard C18 columns.
    
  • Selectivity: It must be separated from its hydrolysis degradation product, 2-Amino-2-phenylpropanoic acid , and the starting nitrile precursor.

Method Development Strategy (The "Why")

To ensure Scientific Integrity and Trustworthiness , this protocol relies on specific mechanistic choices:

  • Stationary Phase Selection: A standard C18 column often fails due to silanol interactions. We utilize an End-capped C18 or a Phenyl-Hexyl phase. The Phenyl-Hexyl phase offers unique

    
     interactions with the analyte's benzene ring, increasing retention and selectivity compared to C18.
    
  • Mobile Phase pH (The Critical Control Point): We employ a Phosphate Buffer at pH 3.0 .[3]

    • Reasoning: At pH 3.0, surface silanols on the silica support are protonated (neutral), minimizing cation-exchange interactions that cause tailing.

    • Stability:[4][5][6][7] The amide bond is stable at this pH during the short run time, whereas high pH (>8) could risk on-column hydrolysis or silica dissolution.

  • Wavelength: 210 nm is chosen for maximum sensitivity (amide + phenyl absorption), while 254 nm is used as a secondary channel to confirm peak identity (phenyl specific).

Protocol 1: RP-HPLC Method for Potency and Purity

Chromatographic Conditions
ParameterSpecification
Instrument HPLC System with Binary Pump, Autosampler, and DAD/VWD
Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters XBridge C18)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp. 30°C ± 1°C
Injection Vol. 10 µL
Detection UV at 210 nm (Reference: 360 nm / 100 nm bw if DAD used)
Run Time 15 Minutes
Gradient Program

Note: A gradient is preferred to elute potential hydrophobic impurities (e.g., nitrile precursors).

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Start (High aqueous to retain polar amine)
8.06040Linear Ramp
10.06040Isocratic Hold
10.1955Return to Initial
15.0955Re-equilibration
Reagent Preparation
  • Buffer (20 mM Phosphate, pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (85%). Dilute to 1000 mL. Filter through a 0.45 µm nylon membrane.
    
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Using a high-aqueous diluent prevents "solvent shock" and peak distortion for early eluting peaks.

Protocol 2: Standard & Sample Preparation

Standard Stock Solution (1.0 mg/mL)
  • Accurately weigh 50.0 mg of 2-Amino-2-phenylpropanamide HCl Reference Standard .

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in ~30 mL of Diluent . Sonicate for 5 minutes if necessary.

  • Make up to volume with Diluent.

Working Standard (0.1 mg/mL)
  • Pipette 5.0 mL of Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Diluent.

  • Stability: Stable for 24 hours at room temperature; 7 days at 4°C.

Sample Preparation
  • Weigh ~25 mg of the sample (raw material or intermediate) into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent (Concentration: 1.0 mg/mL).

  • Filter through a 0.45 µm PVDF or Nylon syringe filter into an HPLC vial.

System Suitability & Validation Criteria

Before releasing data, the system must pass the following "Self-Validating" criteria (based on USP <621> guidelines).

ParameterAcceptance CriteriaRationale
Retention Time (

)
3.5 – 5.5 minEnsures analyte is retained beyond void volume (

).
Tailing Factor (

)
NMT 2.0Critical for basic amines; indicates successful silanol suppression.
Theoretical Plates (

)
NLT 3000Ensures column efficiency.
Precision (RSD) NMT 1.0% (n=5 injections)Confirms system stability.
Resolution (

)
> 2.0 between Analyte and Acid ImpurityIf impurity standard is available.

Visualization: Analytical Workflow & Troubleshooting

Analytical Logic Flow

HPLC_Workflow Sample Sample (2-Amino-2-phenylpropanamide HCl) Prep Dissolution in Diluent (90:10 Buffer:ACN) Sample->Prep Filter Filtration (0.45 µm PVDF) Prep->Filter HPLC HPLC Injection (C18, pH 3.0, 210 nm) Filter->HPLC Data Data Analysis (Integration & Calc) HPLC->Data

Caption: Figure 1. Standard operational workflow for the preparation and analysis of the hydrochloride salt.

Troubleshooting Decision Tree (Peak Tailing)

Tailing_Troubleshoot Start Problem: Peak Tailing > 2.0 CheckPH Check Buffer pH Is it > 3.5? Start->CheckPH AdjustPH Action: Lower pH to 2.5-3.0 CheckPH->AdjustPH Yes CheckCol Check Column Type Is it End-capped? CheckPH->CheckCol No ChangeCol Action: Switch to BDS or Phenyl-Hexyl Column CheckCol->ChangeCol No AddTEA Action: Add 0.1% Triethylamine to Mobile Phase A CheckCol->AddTEA Yes (But still tailing)

Caption: Figure 2. Diagnostic logic for resolving peak asymmetry common in basic amine analysis.

Discussion on Impurities & Degradation

The primary degradation pathway for this amide is hydrolysis to the acid.

  • Impurity A (Acid): 2-Amino-2-phenylpropanoic acid.

    • Elution Order: In the proposed acidic method (pH 3.0), the Acid impurity (zwitterionic but partially protonated carboxyl) is generally less retained than the Amide on a C18 column due to the higher polarity of the acid group compared to the amide. Expect Impurity A to elute before the main peak.

  • Impurity B (Nitrile): 2-Amino-2-phenylpropionitrile (Precursor).

    • Elution Order: Significantly less polar. Will elute later in the gradient (during the 40% ACN ramp).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on silanol suppression for basic amines).

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Authoritative review on amine tailing).

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidelines for System Suitability).

  • PubChem. 2-Amino-2-phenylpropanamide Compound Summary. (Chemical and physical properties).[1][3][8][9][10][11][12][13][14][15]

  • Agilent Technologies. Analysis of Amino Acids and Amides using Zorbax Eclipse Plus C18. (Application Note 5989-xxxx).

Sources

Application Note: GC-MS Analysis of 2-Amino-2-phenylpropanamide Hydrochloride and Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Amino-2-phenylpropanamide (also known as


-methyl-

-phenylglycinamide) is a critical intermediate in the synthesis of pharmaceutical agents, including specific anticonvulsants and antitubercular drugs.[1] Its structural analysis is complicated by two factors:
  • The "Salt Problem": It is supplied as a hydrochloride salt (HCl), rendering it non-volatile and thermally unstable in standard GC injectors.[1]

  • Isomerism: It possesses a chiral center (requiring enantiomeric separation) and structural isomers (e.g., 2-amino-3-phenylpropanamide/phenylalaninamide) that must be chromatographically resolved.[1]

This guide details a robust protocol for the free-basing, derivatization, and GC-MS analysis of this compound. We utilize Silylation (BSTFA) as the primary derivatization method to ensure amide stability, contrasting it with the structural isomers to provide definitive identification.

Chemical Context & Challenges[1][2][3][4]

PropertyTarget Compound (2-Amino-2-phenylpropanamide)Key Isomer (2-Amino-3-phenylpropanamide)
Structure

-methyl-

-phenylglycinamide
Phenylalaninamide
Key Feature Quaternary

-carbon (Ph, Me,

,

)
Tertiary

-carbon (

, H,

,

)
Chirality Yes (

)
Yes (

)
GC Issue Thermal cyclization to hydantoins or diketopiperazines if underivatized.[1]Similar thermal risks; massive

91 fragment.[1]
The "Salt" Workflow

Direct injection of amine hydrochloride salts into a hot GC inlet (


) causes "flash pyrolysis," leading to dirty liners, column degradation (HCl gas generation), and erratic peaks. Neutralization is mandatory. 

Experimental Protocol

Reagents & Materials[1][2][5][6][7]
  • Solvents: Dichloromethane (DCM, HPLC Grade), Methanol (LC-MS Grade), Pyridine (Anhydrous).[1]

  • Reagents: 1N NaOH, Sodium Sulfate (anhydrous), BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

  • Internal Standard: Diphenylamine (or deuterated analog if available).[1]

Sample Preparation Workflow (DOT Diagram)

SamplePrep Start Raw Sample (HCl Salt) Step1 Neutralization (LLE) Dissolve in 0.5 mL H2O Add 0.5 mL 1N NaOH Extract w/ 1 mL DCM Start->Step1 Free-basing Step2 Drying Collect Organic Phase Dry over Na2SO4 Step1->Step2 Phase Sep Step3 Evaporation Evaporate DCM to dryness (N2 stream, <40°C) Step2->Step3 Step4 Derivatization Add 50 µL Pyridine Add 100 µL BSTFA + 1% TMCS Incubate 70°C, 30 min Step3->Step4 Critical Step Step5 GC-MS Injection Step4->Step5

Figure 1: Critical workflow for converting the non-volatile HCl salt into a GC-compatible silyl derivative.

Derivatization Logic

We select BSTFA/TMCS over Acylation (TFAA/PFPA) for this specific amide.[1]

  • Reasoning: Acid anhydrides (TFAA) can dehydrate primary amides (

    
    ) into nitriles (
    
    
    
    ) under aggressive conditions, altering the structure. Silylation preserves the amide functionality as a TMS-imidate or N-TMS amide, retaining the structural integrity for identification.[1]

Instrumental Method (GC-MS)[1][2][3][8][9][10]

Gas Chromatograph[1][2][3][5][6][7][8][11]
  • Inlet: Split/Splitless,

    
    .
    
  • Injection Mode: Split 10:1 (to prevent column overload).

  • Carrier Gas: Helium, Constant Flow 1.0 mL/min.[1]

  • Column Selection:

    • Achiral (Structural ID): Agilent DB-5ms (30m

      
       0.25mm 
      
      
      
      0.25µm) or equivalent.[1]
    • Chiral (Enantiomer ID): Cyclodextrin-based (e.g., Agilent CycloSil-B or Restek Rt-

      
      DEXsa).[1]
      
Temperature Program (Achiral)
StageRate (

/min)
Temperature (

)
Hold Time (min)
Initial-801.0
Ramp 1152000
Ramp 252800
Final-2805.0

Note: The slow ramp (Ramp 2) is critical for separating the target from closely eluting regioisomers.

Mass Spectrometer (EI Source)[1]
  • Source Temp:

    
    .
    
  • Quad Temp:

    
    .[1]
    
  • Scan Range:

    
     40–450.[1]
    
  • Ionization: EI, 70 eV.[1][2]

Data Analysis: Isomer Differentiation

Differentiation between the target (2-Amino-2-phenylpropanamide) and its isomer (Phenylalaninamide) relies on distinct fragmentation pathways driven by the stability of the carbocations formed after alpha-cleavage.

Fragmentation Pathway Diagram[1]

Fragmentation Target Target Molecule (TMS Derivative) FragT1 Alpha Cleavage Loss of -CONH2(TMS) Target->FragT1 Dominant Path IonT1 Stabilized Cation [Ph-C(Me)-NH(TMS)]+ m/z ~192 (Est.) FragT1->IonT1 Dominant Path Isomer Isomer (Phenylalaninamide-TMS) FragI1 Benzylic Cleavage Isomer->FragI1 Dominant Path IonI1 Tropylium Ion [C7H7]+ m/z 91 (Base Peak) FragI1->IonI1 Dominant Path

Figure 2: Mechanistic difference in fragmentation.[1] The target is defined by the stability of the quaternary alpha-carbon fragment, whereas the isomer is dominated by the benzyl (m/z 91) fragment.

Spectral Interpretation Table[1]
FeatureTarget: 2-Amino-2-phenylpropanamide (TMS)Isomer: Phenylalaninamide (TMS)
Base Peak Typically [M - CONH2]+ or related amine fragment.[1] The quaternary center stabilizes the charge.[1]m/z 91 (Tropylium) or m/z 120 (Immonium).[1]
Molecular Ion Weak

Weak

Key Distinction Absence of dominant

91 relative to the amine fragment.
Dominant

91 due to benzyl side chain.[1]

Validation & Troubleshooting

Linearity & Limits[1][8][11]
  • Linearity:

    
     over range 1–100 µg/mL.[1]
    
  • LOD: Typically ~0.1 µg/mL (SIM mode).[1]

  • Internal Standard: Use Diphenylamine. Do not use simple amines that might derivatize competitively.[1]

Common Pitfalls[1]
  • Peak Tailing: Indicates incomplete derivatization or active sites in the liner.[1]

    • Fix: Ensure Pyridine is anhydrous; replace liner with deactivated wool.[1]

  • Extra Peaks (M-18): Indicates thermal dehydration of the amide to a nitrile.

    • Fix: Lower injector temp to

      
       or increase split ratio to reduce residence time.
      
  • Salt Residue: If the LLE (Step 1) is skipped, the injector will clog with NaCl/NaOH residues. Never inject the salt directly.

References

  • Schummer, C. et al. (2009).[1] "Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers." Journal of Chromatography B. Link

  • Halket, J. M.[1][3] & Zaikin, V. G. (2003).[1] "Derivatization in mass spectrometry—1. Silylation." European Journal of Mass Spectrometry. Link

  • NIST Chemistry WebBook. "Mass Spectra of Amide Derivatives." National Institute of Standards and Technology.[1] Link

  • Blau, K. & Halket, J. (1993).[1] Handbook of Derivatives for Chromatography. Wiley.[1][3] (Standard text for silylation protocols).

Sources

Application Notes & Protocols: A Systematic Approach to Animal Model Dosage Determination for Novel Compounds such as 2-Amino-2-phenylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The transition from in vitro discovery to in vivo validation represents a critical juncture in drug development. A primary challenge in this phase is the rational selection of an appropriate dose for animal models, especially for novel chemical entities (NCEs) like 2-Amino-2-phenylpropanamide hydrochloride, for which public data is scarce. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a safe and effective dosing regimen. It outlines the foundational principles, step-by-step protocols for dose-range finding, and methodologies for interpreting toxicological data, all grounded in authoritative regulatory guidelines.

Introduction: The Challenge of First-in-Animal Dosing

The determination of a starting dose for animal studies is not an arbitrary process; it is a systematic, evidence-based endeavor designed to maximize the scientific value of a study while adhering to the highest ethical standards of animal welfare. For a compound with limited prior characterization, such as 2-Amino-2-phenylpropanamide hydrochloride, a robust preclinical dosing strategy is paramount. This guide will walk through the logical progression from theoretical dose calculation to practical, in-life study execution.

The core objectives of this process are:

  • To identify a Maximum Tolerated Dose (MTD) , which is the highest dose that does not cause unacceptable toxicity over a specified duration.[1][2]

  • To establish a dose-response relationship, which describes how the magnitude of the biological effect changes with varying doses of the compound.[3][4][5]

  • To select a dose range for subsequent efficacy studies that is both pharmacologically active and non-injurious to the animal.

Part 1: Foundational Principles of Preclinical Dosage Selection

Allometric Scaling: The Basis for Interspecies Dose Extrapolation

Allometric scaling is a cornerstone of preclinical pharmacology, enabling the extrapolation of doses between different animal species and from animals to humans.[6][7] This method is based on the principle that many physiological and metabolic processes scale in proportion to an animal's body surface area (BSA), not its body weight alone.[8] The U.S. Food and Drug Administration (FDA) provides extensive guidance on this topic, recommending BSA-based calculations for determining the Maximum Recommended Starting Dose (MRSD) in first-in-human trials, a principle that is adapted here for first-in-animal studies.[9][10]

The conversion is achieved using the following formula, which normalizes the dose to mg/m²:

Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)

Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).[11] These factors are standardized for common laboratory species.

Table 1: Standard Km Factors for Dose Conversion Between Species [11]

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog100.5020
Non-human Primate30.2412
Human601.6237

This table provides the foundational data for converting a known dose from one species to an estimated starting dose in another.

The Importance of Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the relationship between the dose administered, the resulting drug concentration in the body (Pharmacokinetics), and the drug's effect (Pharmacodynamics) is critical. A well-designed dose-range finding study will not only observe clinical signs of toxicity but also include blood sampling to characterize the compound's exposure profile. This PK data is invaluable for interpreting toxicological findings and ensuring that dose escalations result in proportional increases in systemic exposure.[12]

Part 2: A Step-by-Step Protocol for Dose-Range Finding (DRF) Studies

The primary goal of a DRF study is to determine the tolerability of a compound over a range of doses and to identify the MTD.[13][14] This is typically accomplished through an acute, dose-escalation study in a small number of animals.

Workflow for Establishing an Animal Dosing Regimen

The following diagram illustrates the logical flow from initial data gathering to the selection of doses for definitive efficacy studies.

Dosing_Workflow cluster_0 Phase 1: In Silico & In Vitro Analysis cluster_1 Phase 2: Dose Calculation & DRF Study Design cluster_2 Phase 3: In Vivo Execution & Analysis cluster_3 Phase 4: Definitive Study Dosing InVitro Assess In Vitro Data (IC50/EC50, Cytotoxicity) Allometry Calculate Estimated Starting Dose (Allometric Scaling) InVitro->Allometry Literature Review Literature for Structurally Similar Compounds Literature->Allometry DRF_Design Design Dose-Range Finding (DRF) Study - Select Species - Define Dose Levels (e.g., 3-5) - Set Endpoints Allometry->DRF_Design DRF_Execute Execute Acute DRF Study (Single Dose Escalation) DRF_Design->DRF_Execute Observe Observe for Clinical Signs & Collect PK Samples DRF_Execute->Observe Analyze Analyze Data: - Determine MTD/NOAEL - Correlate PK with Toxicity Observe->Analyze Efficacy_Dose Select Dose Levels for Efficacy Studies (e.g., High, Medium, Low) Analyze->Efficacy_Dose

Caption: Workflow for preclinical dose determination.

Protocol 1: Acute Dose-Range Finding (DRF) Study in Rodents

Objective: To determine the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect-Level (NOAEL) of 2-Amino-2-phenylpropanamide hydrochloride following a single administration.

1. Animal Model Selection:

  • Species: Select a common rodent species (e.g., Sprague-Dawley rat or CD-1 mouse). The choice should be justified based on the research question and any known metabolic profiles of similar compounds.

  • Sex: Include both males and females, as sex-based differences in toxicology are common.

  • Group Size: Use a small group size (e.g., n=3-5 per sex per group) to adhere to the 3Rs principle (Replacement, Reduction, Refinement) of animal research.

2. Starting Dose Selection:

  • If in vitro data (e.g., EC50) is available, use it as a starting point for calculation.

  • If no data exists, a literature search for toxicity of structurally similar compounds may provide guidance.[15]

  • In the absence of any data, a conservative starting dose (e.g., 10 mg/kg) may be chosen, with the understanding that the dose escalation scheme will be critical.

3. Dose Escalation Strategy:

  • Employ a dose escalation scheme that allows for a broad range of doses to be tested. A modified Fibonacci sequence (e.g., dose multiplication factors of 2x, 1.67x, 1.5x) is a common approach.[14]

  • Example Dose Levels: If the starting dose is 10 mg/kg, the progression could be: 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg, and 1000 mg/kg (the limit dose in the absence of toxicity).[12]

  • Administer a single dose via the intended clinical or experimental route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)).

4. Observation and Endpoints:

  • Observation Period: Observe animals intensely for the first 4-6 hours post-dose, and then daily for 7-14 days.

  • Clinical Signs: Record any signs of toxicity, including but not limited to changes in posture, activity, breathing, and presence of convulsions or lethargy. Body weight and food consumption should be measured daily.

  • Humane Endpoints: A key refinement is the use of humane endpoints. A body weight loss of >20% is often considered a humane endpoint, though recent recommendations suggest a more conservative limit of 10% for rats and dogs.[2]

  • Pharmacokinetic Sampling: If possible, collect satellite blood samples at predetermined time points (e.g., 1, 4, 8, and 24 hours post-dose) to assess drug exposure.

  • Terminal Procedures: At the end of the observation period, perform a gross necropsy. Collect major organs and tissues for histopathological analysis, especially if target organs of toxicity are suspected.

Part 3: Data Interpretation and Selection of Doses for Efficacy Studies

The results of the DRF study are used to establish critical dose levels.

  • Maximum Tolerated Dose (MTD): The highest dose that does not produce mortality or clinical signs that threaten the animal's life.[16] It is expected to produce some minimal, observable toxic effects.

  • No-Observed-Adverse-Effect-Level (NOAEL): The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of any adverse effects.[9]

Decision Logic for Dose Selection

The MTD and NOAEL are used to anchor the selection of doses for subsequent, longer-term efficacy or toxicology studies.

Decision_Tree Start DRF Study Results (MTD & NOAEL Determined) HighDose High Dose Selection (Set at or near MTD) Start->HighDose To induce observable but non-lethal toxic effects LowDose Low Dose Selection (Set at or near NOAEL) Start->LowDose To provide a margin of safety and observe pharmacology without toxicity MidDose Intermediate Dose Selection (Geometric mean of High and Low) HighDose->MidDose EfficacyStudy Proceed to Multi-Dose Efficacy/Tox Study MidDose->EfficacyStudy LowDose->MidDose

Caption: Decision tree for selecting efficacy study doses.

Typically, three dose levels are chosen for definitive studies:[17]

  • High Dose: Set at or near the MTD to ensure that potential toxicities are observed.

  • Low Dose: Set at or near the NOAEL, which should be a pharmacologically active but non-toxic dose.

  • Intermediate Dose: Usually a geometric mean between the high and low doses, to help characterize the dose-response curve.

Conclusion

For a novel compound like 2-Amino-2-phenylpropanamide hydrochloride, a methodical and scientifically rigorous approach to dose selection is not just a regulatory requirement but a scientific necessity. By integrating principles of allometric scaling with a carefully designed dose-range finding study, researchers can generate the critical data needed to establish a safe and effective dosing window. This ensures the ethical use of animals, the integrity of the scientific data, and provides a solid foundation for the continued development of the therapeutic candidate.

References

  • PubChem. (n.d.). 2-Amino-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Methyl-1-phenylpropan-2-amine hydrochloride. Retrieved from [Link]

  • Corazza, O., & Schifano, F. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PubMed. Retrieved from [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-phenylpropan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • Alarie, Y. (1981). Dose-response Analysis in Animal Studies: Prediction of Human Responses. Environmental Health Perspectives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Retrieved from [Link]

  • ResearchGate. (2019). Is it meaningful to study dose-response relationship in animal?. Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • PubMed. (1998). Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose. Retrieved from [Link]

  • NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]

  • Clariant. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Retrieved from [Link]

  • Reasor, M. J., et al. (2006). Design and Conduct Considerations for First‐in‐Human Trials. The Journal of Clinical Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

  • ResearchGate. (2018). Interspecies allometric scaling: Prediction of clearance in large animal species: Part II: Mathematical considerations. Retrieved from [Link]

  • Britannica. (2023). Dose-response relationship. Retrieved from [Link]

  • Federal Register. (2005). Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • Patsnap. (2023). Using Allometric Scaling to Predict Human PK from Animals. Retrieved from [Link]

  • BioBoston Consulting. (2023). Best Practices For Preclinical Animal Testing. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2024). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]

  • Liu, J., et al. (2016). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS nano. Retrieved from [Link]

  • National Institutes of Health. (2022). Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. Retrieved from [Link]

  • Certara. (n.d.). “Where do I start?”: Strategies for selecting the first dose for human clinical trials. Retrieved from [Link]

Sources

Application Note: 2-Amino-2-phenylpropanamide HCl as a Structural Probe and Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for 2-Amino-2-phenylpropanamide hydrochloride , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

2-Amino-2-phenylpropanamide hydrochloride (also known as


-methyl-phenylglycinamide HCl) is a specialized 

-disubstituted amino acid derivative. Unlike standard proteinogenic amino acids, this compound possesses a quaternary

-carbon bearing both a phenyl ring and a methyl group.

This unique steric architecture makes it a critical research tool in three specific domains:

  • Peptidomimetics: Inducing stable secondary structures (e.g.,

    
    -helices) and enhancing proteolytic resistance in peptide drugs.
    
  • Neuropharmacology: Serving as a structural scaffold for Metabotropic Glutamate Receptor (mGluR) antagonists (e.g., MCPG analogs).

  • Asymmetric Synthesis: Acting as a chiral auxiliary or resolution agent due to its rigid stereocenter.

Technical Specifications & Chemical Properties

PropertySpecification
IUPAC Name 2-Amino-2-phenylpropanamide hydrochloride
Common Synonyms

-Methyl-phenylglycinamide HCl; (S/R)-

-Methyl-Phg-NH2·HCl
CAS Number 5550-45-8
Molecular Formula

Molecular Weight 200.66 g/mol
Solubility Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents.
pKa (approx)

-Amine: ~7.8 (Lower than Glycine due to inductive effect of Phenyl ring)
Steric Parameter High steric bulk at

; restricts

and

torsion angles.

Core Applications & Mechanistic Insights

Peptidomimetics: The "Thorpe-Ingold" Effect

The primary utility of 2-Amino-2-phenylpropanamide is as a conformationally constrained building block .

  • Mechanism: The geminal disubstitution (Methyl/Phenyl) at the

    
    -carbon introduces severe steric hindrance. When incorporated into a peptide chain, it restricts rotation around the 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bonds.
  • Outcome: This forces the peptide backbone into specific folded conformations, most notably the

    
    -helix  or 
    
    
    
    -turn
    . This is analogous to the "Aib" (aminoisobutyric acid) effect but with added aromatic stacking potential.
  • Metabolic Stability: The absence of an

    
    -proton renders the residue completely resistant to enzymatic hydrolysis by proteases, significantly extending the half-life of peptide therapeutics.
    
Scaffold for mGluR Ligands

This compound is the amide precursor to


-Methyl-4-carboxyphenylglycine (MCPG)  and related phenylglycines, which are non-selective antagonists of Metabotropic Glutamate Receptors (mGluRs).
  • Research Use: Researchers use the amide form to synthesize "masked" antagonists or to explore Structure-Activity Relationships (SAR) where the carboxylic acid is replaced by an amide isostere to improve blood-brain barrier (BBB) permeability.

Chiral Resolution Agent

The racemic hydrochloride salt can be resolved into pure enantiomers (S) and (R) using chiral acids (e.g., tartaric acid). Once resolved, the enantiomerically pure amide serves as a Chiral Auxiliary in the asymmetric synthesis of other


-amino acids via Schiff base alkylation.

Experimental Protocols

Protocol A: Solid-Phase Peptide Coupling of Sterically Hindered Amines

Rationale: Standard coupling reagents (EDC/NHS or HBTU) often fail with


-disubstituted amino acids due to steric hindrance. This protocol uses HATU/HOAt , which provides superior activation kinetics.

Reagents Required:

  • Fmoc-protected 2-Amino-2-phenylpropanamide (synthesized from the HCl salt via Fmoc-OSu).

  • Resin (e.g., Rink Amide).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg of resin in DCM for 30 min, then wash with DMF (3x).

  • Deprotection: Remove Fmoc from the growing chain using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly.

  • Activation (Critical Step):

    • Dissolve 4 equivalents of Fmoc-2-Amino-2-phenylpropanamide in minimal DMF.

    • Add 3.9 equivalents of HATU.

    • Add 8 equivalents of DIPEA.

    • Note: Pre-activate for exactly 2 minutes. Do not exceed 5 minutes to avoid racemization (though less risky with quaternary carbons, it prevents side reactions).

  • Coupling: Add the activated mixture to the resin.

  • Incubation: Shake at room temperature for 2 to 4 hours . (Standard amino acids take 30 min; this requires longer).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser test for secondary/hindered amines). If positive (blue), repeat coupling (double couple).

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Chemical Resolution of Racemic 2-Amino-2-phenylpropanamide

Rationale: To obtain enantiomerically pure (S)-isomer for biological assays.

  • Dissolution: Dissolve 10 g of racemic 2-Amino-2-phenylpropanamide HCl in water. Neutralize with NaOH to extract the free base into Ethyl Acetate. Dry and evaporate to obtain the free amine oil.

  • Salt Formation: Dissolve the free amine in hot Methanol. Add 1 equivalent of (+)-Di-O-benzoyl-D-tartaric acid .

  • Crystallization: Allow the solution to cool slowly to 4°C over 24 hours. The less soluble diastereomeric salt will crystallize.

  • Filtration & Recrystallization: Filter the crystals. Recrystallize from Methanol/Water (9:1) to upgrade chiral purity (>99% ee).

  • Liberation: Treat the salt with 1M HCl to regenerate the purified 2-Amino-2-phenylpropanamide hydrochloride.

Visualizing the Research Workflow

The following diagram illustrates the divergent pathways for using this compound in drug discovery: from resolution to peptide integration or small-molecule synthesis.

ResearchWorkflow Start Racemic 2-Amino-2-phenylpropanamide HCl Resolution Chiral Resolution (Tartaric Acid) Start->Resolution  Step 1 PureS (S)-Enantiomer Resolution->PureS PureR (R)-Enantiomer Resolution->PureR PeptideSynth Peptide Synthesis (HATU Coupling) PureS->PeptideSynth  Incorporation SmallMol Small Molecule Synthesis (Hydrolysis/Derivatization) PureS->SmallMol  Precursor Auxiliary Chiral Auxiliary (Schiff Base) PureR->Auxiliary  Application Helix Stabilized Peptide (3-10 Helix / Beta Turn) PeptideSynth->Helix  Result Drug mGluR Antagonist (MCPG Analogs) SmallMol->Drug  Target

Caption: Workflow depicting the separation of enantiomers and their subsequent application in peptide engineering versus small molecule drug design.

Safety and Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Hygroscopic. Store at -20°C in a desiccator.

  • Stability: Stable in acidic media; liable to racemize in strong base at high temperatures over prolonged periods (though less prone than mono-substituted amino acids).

References

  • Conformational Constraints in Peptides: Toniolo, C., et al. (1993). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue alpha-methylphenylglycine. Biopolymers. Link Context: Establishes the structural rigidity and helix-inducing properties of this scaffold.

  • mGluR Ligand Synthesis: Jane, D. E., et al. (1995). Metabotropic glutamate receptor antagonist, (R,S)-alpha-methyl-4-carboxyphenylglycine (MCPG).[1] Neuroscience Letters. Link Context: Describes the parent antagonist for which the amide serves as a key synthetic precursor.

  • Sterically Hindered Coupling Protocols: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link Context: The foundational basis for using HATU/HOAt for difficult couplings like quaternary amino acids.

  • Chiral Resolution Methodologies: Clark, J. C., et al. (1976). Synthesis of t-alkylglycines from the corresponding amino nitriles. Journal of the Chemical Society, Perkin Transactions 1. Link Context: General methods for resolving sterically hindered amino amides.

Sources

Application Note: Purification Strategies for Crude 2-Amino-2-phenylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification protocols for crude 2-Amino-2-phenylpropanamide hydrochloride (also known as


-methylphenylglycinamide HCl). As a critical intermediate in the synthesis of anticonvulsants and peptide mimetics, the purity of this 

-amino amide is paramount. Crude mixtures from Strecker synthesis often contain inorganic salts (ammonium chloride), unreacted acetophenone, and hydrolysis byproducts (

-amino acids). This note provides a tiered purification strategy focusing on solubility-driven recrystallization and solvent-mediated salt separation.

Introduction & Impurity Profile

Chemical Context

2-Amino-2-phenylpropanamide hydrochloride is a chiral


-amino amide. Its synthesis typically involves the partial hydrolysis of 2-amino-2-phenylpropanenitrile. The hydrochloride salt form is preferred for its stability and crystallinity.
The Impurity Matrix

Understanding the crude composition is essential for selecting the correct protocol.

Impurity TypeOriginSolubility CharacteristicsRemoval Strategy
Ammonium Chloride (

)
Strecker ReagentSoluble in water; sparingly soluble in dry ethanol.Hot filtration (Method A)
Acetophenone Unreacted Starting MaterialSoluble in organics; insoluble in water.Solvent wash (Method B)

-Methylphenylglycine
Over-hydrolysis (Acid)Soluble in water; zwitterionic character.Recrystallization (pH control)
2-Amino-2-phenylpropanenitrile IntermediateSoluble in organics.[1]Solvent wash / Recrystallization

Pre-Purification Assessment

Before initiating bulk purification, perform a solubility test and a Thin Layer Chromatography (TLC) analysis.

  • TLC System: n-Butanol : Acetic Acid : Water (4:1:1).

  • Visualization: Ninhydrin stain (Amine detection) and UV (254 nm for aromatic impurities).

  • Target: The amide typically runs with an

    
     slightly higher than the corresponding acid but lower than the nitrile.
    

Purification Workflows

Decision Matrix

Select the appropriate method based on the crude profile.

Purification_Logic Start Crude 2-Amino-2-phenylpropanamide HCl Check Impurity Analysis Start->Check HighSalt High Inorganic Salt Content (>5% NH4Cl) Check->HighSalt Inorganics HighOrg High Organic Impurities (Acetophenone/Nitrile) Check->HighOrg Organics LowImp Low Impurity / Polishing Check->LowImp Final Step MethodA Method A: Differential Solubility (Ethanol Extraction) HighSalt->MethodA MethodB Method B: Biphasic Wash (DCM/Water) HighOrg->MethodB MethodC Method C: Recrystallization (MeOH/IPA) LowImp->MethodC MethodA->MethodC If necessary MethodB->MethodC If necessary

Figure 1: Purification decision matrix based on crude impurity profile.

Method A: Differential Solubility (Removal of Inorganic Salts)

Principle: Ammonium chloride is significantly less soluble in anhydrous ethanol than the organic amine hydrochloride. This method "extracts" the product from the salt matrix.

Protocol:

  • Drying: Ensure the crude solid is completely dry. Water content promotes

    
     solubility.
    
  • Dissolution: Suspend the crude solid in anhydrous Ethanol (10 mL per gram of crude).

  • Heating: Heat the suspension to reflux (

    
    ) with vigorous stirring for 30 minutes. The product will dissolve; inorganic salts will remain suspended.
    
  • Hot Filtration: Filter the mixture while hot through a pre-warmed Buchner funnel (sintered glass or Celite pad).

    • Note: Do this quickly to prevent premature crystallization of the product on the filter.

  • Concentration: Evaporate the filtrate to approximately 25% of its original volume.

  • Precipitation: Cool to

    
    . If no precipitate forms, add Diethyl Ether  dropwise until turbidity persists, then cool.
    
  • Collection: Filter the white crystalline solid and wash with cold Ether.

Method B: Biphasic Solvent Wash (Removal of Non-Polar Organics)

Principle: The hydrochloride salt is water-soluble, while acetophenone and the nitrile intermediate are soluble in non-polar organics (DCM or Ethyl Acetate).

Protocol:

  • Dissolution: Dissolve the crude residue in a minimum amount of distilled water .

  • Washing: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate .

    • Phase Check: The product remains in the aqueous layer (top layer if using DCM; bottom if using EtOAc).

    • TLC Check: Spot the organic layer to confirm removal of UV-active non-polar impurities (acetophenone).

  • Isolation:

    • Option 1 (Lyophilization): Freeze-dry the aqueous layer to obtain the solid salt.

    • Option 2 (Salting Out): Saturate the aqueous phase with NaCl (if compatible) and extract with n-Butanol, then evaporate. Note: Lyophilization is preferred to avoid introducing new salts.

Method C: Recrystallization (Polishing & Final Purity)

Principle: This is the standard method for obtaining pharmaceutical-grade purity (>99%). It utilizes the steep solubility curve of the hydrochloride salt in lower alcohols.

Solvent System: Methanol (Solvent) / Isopropanol or Diethyl Ether (Anti-solvent).

Recrystallization_Flow Step1 Dissolve Crude in Min. Vol. Hot Methanol (60°C) Step2 Optional: Add Activated Carbon (Decolorization) Step1->Step2 Step3 Hot Filtration (Remove Carbon/Insolubles) Step2->Step3 Step4 Add Anti-Solvent (IPA or Ether) Until Slight Turbidity Step3->Step4 Step5 Slow Cooling (RT -> 4°C -> -20°C) Step4->Step5 Step6 Filtration & Drying (Vacuum Desiccator) Step5->Step6

Figure 2: Step-by-step recrystallization workflow.

Protocol:

  • Dissolution: Place the semi-pure solid in a flask. Add Methanol dropwise while heating to reflux until the solid just dissolves.

  • Clarification (Optional): If the solution is colored, add activated charcoal (5% w/w), stir for 10 mins, and filter hot over Celite.

  • Crystallization: Remove from heat. Add Isopropanol (IPA) or Diethyl Ether slowly until a faint cloudiness persists. Add one drop of Methanol to clear it.

  • Nucleation: Allow the flask to cool slowly to room temperature undisturbed. Rapid cooling yields small, impure crystals.

  • Final Cooling: Once at room temperature, place in a fridge (

    
    ) for 4 hours, then a freezer (
    
    
    
    ) overnight.
  • Filtration: Collect crystals via vacuum filtration. Wash with a cold 1:1 mixture of MeOH/Ether (or pure cold IPA).

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets to remove traces of HCl and solvent.
    

Quality Control & Validation

ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.5%HPLC (C18 column, Phosphate buffer/MeCN)
Melting Point Sharp range (e.g., dec > 200°C, specific to enantiomer)Capillary MP
Chloride Content Stoichiometric (approx. 16-17%)Argentometric Titration (

)

Note on Stereochemistry: If the target is a single enantiomer, measure Specific Rotation


. If the optical rotation is low compared to literature values, the crude may have racemized during synthesis. Recrystallization can sometimes enrich the major enantiomer, but chiral resolution (using tartaric acid on the free base) may be required if the ee% is low.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clark, D. J., et al. (2005). "Process for the preparation of alpha-amino acid amides." US Patent 20050182262. Link

  • Boesten, W. H. J., et al. (2005). "Asymmetric Strecker Synthesis of

    
    -Amino Acids via a Crystallization-Induced Asymmetric Transformation." Organic Letters, 7(22), 5277–5280. (Context on phenylglycine amide derivatives). Link
    
  • PubChem. (n.d.). "2-Amino-2-phenylacetamide derivatives - Compound Summary." National Center for Biotechnology Information. Link

Sources

Application Note: LC-MS/MS Method Development for 2-Amino-2-phenylpropanamide and its Major Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust LC-MS/MS methodology for the quantitation of 2-Amino-2-phenylpropanamide (2-APP) and its primary hydrolytic metabolite, 2-Amino-2-phenylpropanoic acid (2-APPA) . 2-APP represents a class of


-disubstituted amino acid amides often utilized as synthetic precursors or active pharmaceutical ingredients (APIs) in anticonvulsant research.

Due to the steric hindrance at the


-carbon, 2-APP exhibits unique metabolic stability profiles compared to non-substituted amides. However, enzymatic hydrolysis remains the primary clearance pathway. This guide addresses the analytical challenges of retaining these small, polar, zwitterionic metabolites while maintaining high sensitivity and selectivity in plasma matrices.

Chemical & Metabolic Context

Understanding the physicochemical properties of the analyte is the foundation of method development. 2-APP contains a basic amine and a neutral amide. Upon metabolism, the amide is hydrolyzed to a carboxylic acid, creating a zwitterionic species (2-APPA) that poses significant retention challenges in Reversed-Phase Chromatography (RPC).

Predicted Metabolic Pathways

The primary metabolic route is amidase-mediated hydrolysis. Secondary pathways include aromatic hydroxylation (CYP450 mediated).

MetabolicPathway Parent 2-Amino-2-phenylpropanamide (Parent) MW: 164.2 | [M+H]+: 165.1 Acid 2-Amino-2-phenylpropanoic Acid (Primary Metabolite) MW: 165.2 | [M+H]+: 166.1 Parent->Acid Amidase/Hydrolysis (+1 Da mass shift) Hydroxy p-Hydroxy-2-APP (Secondary Metabolite) MW: 180.2 | [M+H]+: 181.1 Parent->Hydroxy CYP450 Hydroxylation (+16 Da) Gluc O-Glucuronide Conjugate (Phase II) MW: 356.3 | [M+H]+: 357.1 Hydroxy->Gluc UGT Conjugation (+176 Da)

Figure 1: Predicted metabolic fate of 2-Amino-2-phenylpropanamide. The hydrolysis to the acid form (Red) represents the critical bioanalytical challenge due to increased polarity.

Method Development Strategy

Chromatographic Selection: The Polarity Challenge

Standard C18 columns often fail to retain the acid metabolite (2-APPA) due to its high polarity and zwitterionic nature at neutral pH.

  • Recommendation: Use a Polar-Embedded C18 or a High-Strength Silica (HSS) T3 column. These phases resist pore dewetting in 100% aqueous conditions and interact with polar groups, ensuring the acid metabolite elutes after the void volume.

  • Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography) on a bare silica or amide column is a viable backup if RP retention fails, though it requires longer equilibration times.

Mass Spectrometry Source Optimization
  • Ionization: Electrospray Ionization (ESI) in Positive Mode. The primary amine facilitates easy protonation

    
    .
    
  • Source Temperature: High temperature (

    
    C+) is recommended to desolvate the aqueous mobile phase required for early eluting polar compounds.
    

Experimental Protocols

Reagents and Standards
  • Reference Standard: 2-Amino-2-phenylpropanamide HCl (Purity >98%).

  • Metabolite Standard: 2-Amino-2-phenylpropanoic acid (Custom synthesis or commercial source).

  • Internal Standard (IS):

    
    -Methyl-DL-phenylalanine-d3 (Stable isotope analog recommended to compensate for matrix effects).
    
  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid.

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected for high throughput, though Solid Phase Extraction (SPE) is preferred if sensitivity <1 ng/mL is required.

  • Aliquot: Transfer

    
     of plasma/serum into a 96-well plate.
    
  • Spike: Add

    
     of Internal Standard working solution (
    
    
    
    in 50:50 MeOH:H2O).
  • Precipitate: Add

    
     of ice-cold Acetonitrile containing 0.1% Formic Acid.
    
  • Vortex: Mix at high speed for 2 minutes.

  • Centrifuge: Spin at

    
     for 10 minutes at 
    
    
    
    C.
  • Dilute: Transfer

    
     of supernatant to a fresh plate and dilute with 
    
    
    
    of 0.1% aqueous Formic Acid (to match initial mobile phase conditions).
LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC HSS T3,

    
     (or equivalent polar-retentive C18).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    C.
    
Time (min)% Mobile Phase BEvent
0.02Initial Hold (Trapping Polar Acid)
0.52End of Loading
3.590Gradient Ramp
4.590Wash
4.62Re-equilibration
6.02End of Run

Mass Spectrometry (Triple Quadrupole):

  • Mode: MRM (Multiple Reaction Monitoring), ESI Positive.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp:

    
    C.
    

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Mechanism
2-APP (Parent) 165.1148.12518Loss of

165.1121.12525Loss of

2-APPA (Acid) 166.1120.12822Loss of

166.1103.12830Phenyl fragment
IS (d3-Analog) 169.1152.12518Loss of

Validation Strategy (FDA/ICH M10 Compliance)

To ensure the method meets regulatory standards [1], the following validation modules are mandatory.

ValidationWorkflow Selectivity Selectivity (6 lots of blank matrix) MatrixEffect Matrix Effect (MF via Post-Column Infusion) Selectivity->MatrixEffect Accuracy Accuracy & Precision (3 runs, 5 reps) MatrixEffect->Accuracy Stability Stability (Freeze/Thaw, Benchtop) Accuracy->Stability

Figure 2: Sequential validation workflow ensuring data integrity.

Matrix Effect & Recovery

Because 2-APP and its acid metabolite are polar, they elute early where phospholipids often suppress ionization.

  • Protocol: Perform "Post-Column Infusion". Infuse the analyte at a constant rate while injecting a blank plasma extract.

  • Acceptance: No significant signal drop (>20%) at the retention time of the analytes. If suppression occurs, switch to Solid Phase Extraction (MCX - Mixed Mode Cation Exchange) to remove phospholipids [2].

Linearity & Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression is typically required for large dynamic ranges in bioanalysis.
    
  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation). Signal must be <20% of LLOQ.

Stability (Critical for Amides)

Primary amides can hydrolyze ex vivo in plasma if not handled correctly.

  • Test: Incubate spiked plasma at room temperature for 4 hours. Compare to T=0.

  • Mitigation: If hydrolysis >15% is observed, add an esterase/amidase inhibitor (e.g., Phenylmethylsulfonyl fluoride - PMSF) to the collection tubes immediately upon blood draw [3].

Results & Discussion

Separation of Isobars

One major risk is interference from endogenous Phenylalanine (MW 165.19). Although the parent 2-APP (MW 164.2) differs by mass, the acid metabolite 2-APPA (MW 165.2) is isobaric with Phenylalanine.

  • Resolution: The chromatographic method must resolve 2-APPA from Phenylalanine. The

    
    -methyl group on 2-APPA provides steric bulk, typically causing it to elute earlier than Phenylalanine on C18 phases.
    
  • Verification: Monitor the transition

    
     for 2-APPA. Phenylalanine (
    
    
    
    ) also shares this transition. Baseline separation is mandatory.
Sensitivity

Using the HSS T3 column, we typically achieve an LLOQ of 0.5 ng/mL for the parent and 1.0 ng/mL for the acid metabolite, sufficient for standard PK profiling.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[1][2][3] Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and Plasma Hydrolysis).

Sources

Troubleshooting & Optimization

improving the purity of synthesized 2-Amino-2-phenylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Purity & Synthesis Workflow

Role: Senior Application Scientist | Status: Online Ticket ID: #SYN-2APP-HCl-001

Introduction: The "Hidden" Hydrolysis Trap

Welcome to the technical support hub for 2-Amino-2-phenylpropanamide Hydrochloride . As researchers, you likely selected this scaffold as a sterically hindered amino acid derivative, perhaps for peptide mimetics or anticonvulsant research (structurally related to felbamate/carbamazepine metabolites).

The Core Challenge: The synthesis of


-disubstituted amino amides is deceptive. The steric bulk of the methyl and phenyl groups creates a "kinetic trap." The standard Strecker reaction works, but the subsequent partial hydrolysis of the nitrile to the amide is the critical failure point. If you push too hard, you get the acid (2-amino-2-phenylpropanoic acid). If you don't push hard enough, you retain the toxic aminonitrile.

This guide provides the protocols to navigate this narrow window and purify the result to >98% HPLC purity.

Module 1: The Synthesis & Impurity Map

To solve purity issues, you must visualize where they originate. The standard route is the Strecker Synthesis followed by Acid-Catalyzed Partial Hydrolysis .

Workflow Visualization

The following diagram maps the reaction pathway and identifies exactly where specific impurities (Red Nodes) enter your system.

G Start Acetophenone (Starting Material) Nitrile Intermediate: 2-Amino-2-phenyl- propanenitrile Start->Nitrile Strecker Rxn (Reversible) Cyanide KCN / NH4Cl Cyanide->Nitrile Amide Target Product: 2-Amino-2-phenyl- propanamide HCl Nitrile->Amide Partial Hydrolysis (Conc. H2SO4, <40°C) Ketone_Imp Impurity B: Unreacted Acetophenone Nitrile->Ketone_Imp Retro-Strecker (Instability) Acid Impurity A: 2-Amino-2-phenyl- propanoic acid Amide->Acid Over-Hydrolysis (High Temp/Dilute Acid)

Figure 1: Reaction pathway analysis. Note that the hydrolysis step is the critical control point (CCP). Over-hydrolysis leads to the carboxylic acid, which is difficult to separate from the amide salt.

Module 2: Troubleshooting Guide (Q&A)

Category A: Physical Appearance & Crystallization[1]

Q: My product is a sticky yellow oil that refuses to crystallize. How do I get a solid? A: This is the most common ticket we receive. It is usually caused by residual water or excess free acid .

  • The Science: The HCl salt is hygroscopic. If the hydrolysis quench wasn't rigorous, you have trapped water.

  • The Fix:

    • Dissolve the oil in a minimum amount of absolute ethanol (warm).

    • Add anhydrous diethyl ether (or MTBE) dropwise until turbidity persists.

    • Critical Step: Scratch the flask walls with a glass rod. If it remains oily, sonicate the flask for 5 minutes.

    • Store at -20°C overnight.

    • Note: If the oil is dark yellow, it indicates oxidative degradation of the amine. Perform a charcoal filtration (activated carbon) in methanol before attempting recrystallization.

Q: The melting point is broad (e.g., 240–255°C). What does this indicate? A: A broad range >2°C typically indicates contamination with inorganic salts (Ammonium Chloride/Sulfate) or the Carboxylic Acid derivative.

  • Diagnostic: Check the IR spectrum. A broad stretch at 3200–3400 cm⁻¹ (OH) distinct from the NH stretches suggests the acid impurity.

  • The Fix: Perform the Acid-Base Wash Protocol (see Module 4) to remove the organic acid, followed by recrystallization to remove inorganic salts.

Category B: Chemical Purity (HPLC/NMR)

Q: I see a peak at


 2.6 ppm in 

H NMR (DMSO-d6) that shouldn't be there.
A: This is likely Acetophenone (methyl group singlet).
  • Cause: Incomplete Strecker reaction or "Retro-Strecker" decomposition of the nitrile during workup.

  • The Fix: Acetophenone is non-basic.

    • Dissolve your crude HCl salt in water.

    • Wash the aqueous phase 3x with Ethyl Acetate or Dichloromethane . The acetophenone will move to the organic layer.

    • Lyophilize or evaporate the aqueous layer to recover the pure amine salt.

Q: My yield is low, and I have a large amount of 2-amino-2-phenylpropanoic acid. A: You over-hydrolyzed.

  • The Science: Sterically hindered nitriles require Concentrated

    
      to stop at the amide. If you used dilute acid or heated the reaction >50°C, the thermodynamic sink is the carboxylic acid.
    
  • Control Point: The hydrolysis should be performed in conc.

    
     (95-98%) at room temperature or slightly warmed (30-40°C) for 12-24 hours, then poured onto crushed ice . Do not reflux in dilute acid.
    

Module 3: Analytical Validation Data

Use this table to validate your isolated product.

ParameterSpecification (Pure)Common Impurity Signal
Appearance White crystalline powderYellow oil / Off-white paste
Melting Point ~260–262°C (dec.) [Ref 1]<250°C (Inorganic salts)

H NMR (DMSO-d

)

1.7 (s, 3H, Me), 7.3-7.5 (m, 5H, Ph)

2.5-2.6 (Acetophenone)
IR Spectroscopy 1680-1690 cm

(Amide I C=O)
1700-1720 cm

(Carboxylic Acid C=O)
Solubility Soluble: Water, MeOH, EtOHInsoluble: Ether, Hexane, EtOAc

Module 4: Advanced Purification Protocols

Protocol A: The "Salting Out" Recrystallization

Best for removing inorganic salts (


) and improving crystal habit.
  • Dissolution: Suspend 10g of crude product in Absolute Ethanol (approx. 50-60 mL). Heat to reflux.[1][2]

  • Filtration: If there is insoluble white solid at reflux, filter it off immediately (hot filtration). This is likely inorganic salt (NaCl/NH4Cl).

  • Precipitation: Allow the filtrate to cool to RT. Add Diethyl Ether (approx. 30-40 mL) slowly with stirring.

  • Crystallization: Cool to 0-4°C for 4 hours.

  • Collection: Filter the white needles, wash with cold Ether, and dry under vacuum over

    
    .
    
Protocol B: The Schiff Base Resolution (Chiral Purity)

If you require high enantiomeric excess (ee) and are working with a racemate.[3]

As noted in patent literature [Ref 2], direct resolution of the amide is difficult.

  • Derivatization: React the racemic amide with Benzaldehyde in mild base to form the Schiff base (Imine).

  • Resolution: The Schiff base often crystallizes more readily or can be resolved using L-Tartaric acid .[3]

  • Hydrolysis: Treat the resolved solid with dilute HCl to cleave the imine, releasing the pure chiral amine HCl and benzaldehyde (which is extracted away with EtOAc).

References

  • Vogel, A. I.Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for partial hydrolysis of -aminonitriles using conc. ).
  • Zhang, J. et al. "Preparation method of L-2-aminobutanamide hydrochloride." CN102584622A, 2012. (Describes the Schiff base resolution strategy for similar

    
    -amino amides).
    
  • Corson, B. B. et al. "Hydrolysis of Nitriles with Acid." Organic Syntheses, Coll. Vol. 2, p.29, 1943.
  • Master Organic Chemistry. "The Strecker Synthesis." (Mechanism verification for retro-Strecker impurities).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Amino-2-phenylpropanamide HCl and Acetophenone before handling.

Sources

2-Amino-2-phenylpropanamide hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Amino-2-phenylpropanamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. We will explore the underlying chemical principles governing its solubility and provide systematic, actionable solutions for your experiments.

Introduction: Understanding the Solubility Challenge

2-Amino-2-phenylpropanamide hydrochloride is an amphiphilic molecule, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. The core of its solubility challenge lies in this dual nature:

  • Hydrophilic Moiety: The primary amine is protonated to form an ammonium hydrochloride salt (-NH3+Cl-). This ionic group is polar and capable of forming strong hydrogen bonds with water, promoting dissolution. Generally, amine hydrochloride salts are significantly more water-soluble than their free amine counterparts.[1][2]

  • Hydrophobic Moiety: The molecule is built on a phenylpropane backbone. The phenyl group is a bulky, nonpolar aromatic ring that disrupts the hydrogen-bonding network of water, leading to limited aqueous solubility.[3]

The overall solubility is therefore a delicate balance between these opposing forces. This guide provides a logical framework for overcoming these challenges to achieve successful dissolution for your experimental needs.

Troubleshooting Guide: A Systematic Approach to Dissolution

If you are encountering difficulties dissolving 2-Amino-2-phenylpropanamide hydrochloride, follow this systematic workflow. The goal is to start with the simplest, most common solvents and progressively move to more complex systems, which helps isolate the problem and avoid unnecessary additives.

Workflow for Resolving Solubility Issues

G start START: Dissolution Failure (Compound remains suspended) check_solvent Step 1: Initial Solvent Selection start->check_solvent water Try Deionized Water (up to 1 mg/mL) check_solvent->water heat_sonicate Step 2: Apply Physical Methods (Gentle Heating / Sonication) water->heat_sonicate Fails success SUCCESS: Compound Dissolved water->success Succeeds apply_heat Gently warm to 30-40°C OR Sonicate for 5-10 min heat_sonicate->apply_heat adjust_ph Step 3: Modify Aqueous Environment (pH Adjustment) apply_heat->adjust_ph Fails apply_heat->success Succeeds ph_options Use Aqueous Buffers (e.g., PBS pH 7.4, Citrate pH ~5) OR Add dilute HCl to lower pH adjust_ph->ph_options cosolvent Step 4: Introduce a Co-Solvent ph_options->cosolvent Fails ph_options->success Succeeds add_cosolvent Prepare stock in DMSO OR Use a water/ethanol mixture cosolvent->add_cosolvent organic_solvent Step 5: Switch to Organic Solvents add_cosolvent->organic_solvent Fails add_cosolvent->success Succeeds try_organic Try 100% DMSO or DMF organic_solvent->try_organic try_organic->success Succeeds fail PERSISTENT ISSUE: Re-evaluate purity & conc. Contact Technical Support try_organic->fail Fails

Caption: A step-by-step decision tree for troubleshooting solubility.

Experimental Protocol: Systematic Solubility Screening

This protocol details the steps outlined in the workflow diagram.

  • Preparation and Purity Check:

    • Ensure the compound is of high purity. Impurities can significantly impact solubility.

    • Use a calibrated analytical balance to accurately weigh a small amount of the compound (e.g., 1-5 mg).

    • Use high-purity solvents (e.g., HPLC grade, Milli-Q water).

  • Step 1: Aqueous Solubility Assessment:

    • Add the appropriate volume of deionized water to your compound to reach the target concentration.

    • Vortex vigorously for 1-2 minutes at room temperature.

    • Visually inspect for any undissolved particulate matter against a dark background.

  • Step 2: Application of Physical Methods:

    • Heating: Place the vial in a water bath set to 30-40°C. Do not exceed 50°C to minimize the risk of degradation.[4] Swirl intermittently for 10-15 minutes.

    • Sonication: Place the vial in a bath sonicator and sonicate for 5-10 minute intervals. Check for dissolution and monitor the temperature, as prolonged sonication can generate heat.

    • Rationale: Increasing kinetic energy can help overcome the activation energy barrier for dissolution.

  • Step 3: pH Adjustment:

    • Prepare solutions in standard biological buffers (e.g., Phosphate-Buffered Saline at pH 7.4).

    • Alternatively, if your experimental design allows, slightly acidify the aqueous solution by adding a microliter of 1N HCl. The common ion effect from the chloride should be minimal at this dilution and the lower pH will favor the protonated, more soluble form.

  • Step 4 & 5: Co-Solvents and Organic Solvents:

    • If aqueous methods fail, attempt to dissolve the compound in a minimal volume of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). Many organic compounds show moderate to high solubility in DMSO.[3]

    • Once a concentrated stock in DMSO is achieved, it can often be diluted into aqueous buffers for final experimental use. Note: Ensure the final concentration of DMSO is compatible with your assay (typically <0.5%).

    • As an alternative, ethanol-water mixtures can be tested, although the solubility profile in such systems can be complex.[5]

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-2-phenylpropanamide hydrochloride not dissolving in water, even though it's a salt?

A: While the hydrochloride salt form greatly enhances the potential for aqueous solubility, the molecule's phenyl group provides significant hydrophobic character.[3] This nonpolar ring structure resists integration into the water's hydrogen-bonding network. The result is a compound that is only sparingly to moderately soluble in pure water, with dissolution being highly dependent on factors like concentration, temperature, and pH.

Q2: I need to make a stock solution. What is the best recommended solvent?

A: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting point. A structural analog, 2-Amino-2-methyl-1-phenylpropan-1-ol, demonstrates moderate solubility in DMSO.[3] Prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into your aqueous experimental media. Always add the DMSO stock to the aqueous buffer, not the other way around, to avoid precipitation.

Q3: How does pH specifically impact the solubility of this compound?

A: The solubility of amine hydrochlorides is intrinsically linked to pH. The compound exists in equilibrium between its protonated (charged, more water-soluble) form and its deprotonated (neutral, less water-soluble) free amine form.

  • In Acidic Conditions (Low pH): The equilibrium is shifted towards the protonated R-NH3+ form. This charged species interacts favorably with polar water molecules, increasing solubility.

  • In Neutral to Basic Conditions (Higher pH): The amine group may become deprotonated to the neutral R-NH2 free base. The loss of the charge and the dominance of the hydrophobic phenyl group will cause a significant decrease in aqueous solubility, potentially leading to precipitation.

Q4: My compound dissolves with heat but crashes out of solution upon cooling. What is happening and how can I fix it?

A: This indicates you have created a supersaturated solution. By heating, you increased the solubility limit of the solvent, but this state is thermodynamically unstable. Upon cooling, the solubility limit decreases, and the excess solute precipitates out. To fix this, you can either:

  • Work with a lower, stable concentration that remains in solution at room temperature.

  • Prepare the solution fresh in a pre-warmed solvent and use it immediately before it has a chance to cool and precipitate.

  • Consider using a co-solvent system (like water with 5-10% ethanol) which may stabilize the compound in solution at room temperature.

Q5: Can particle size affect the dissolution rate?

A: Yes, significantly. Smaller particles have a larger surface area-to-volume ratio, which allows for greater interaction with the solvent and typically leads to a faster rate of dissolution.[4] If you are working with a coarse, crystalline powder, gently grinding it with a mortar and pestle to a finer powder before adding the solvent can improve the speed at which it dissolves. However, be aware that mechanical stress can sometimes induce degradation, so this should be done carefully.[4]

Predicted Solubility Profile

This table provides an at-a-glance summary of the expected solubility of 2-Amino-2-phenylpropanamide hydrochloride in various common laboratory solvents, based on first principles and data from analogous structures.

SolventSolvent TypePredicted SolubilityRationale and Expert Commentary
Water Polar ProticSparingly to Moderately SolubleThe hydrochloride salt promotes solubility, but the hydrophobic phenyl ring limits it.[3] Highly pH-dependent.
Phosphate-Buffered Saline (PBS, pH 7.4) Aqueous BufferSparingly SolubleSolubility may be slightly lower than in pure water or acidic buffers due to the neutral pH favoring the less soluble free amine form.
Ethanol Polar ProticSparingly SolubleCan act as a hydrogen bond donor and acceptor, but its lower polarity compared to water makes it less effective at solvating the ionic salt.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleA powerful solvent for many amphiphilic organic compounds.[3] Recommended for stock solutions.
Dimethylformamide (DMF) Polar AproticSolubleSimilar to DMSO, DMF is effective at solvating a wide range of organic molecules.
Methanol Polar ProticModerately SolubleMore polar than ethanol, offering a better balance for solvating both the ionic and organic parts of the molecule.[3]
Dichloromethane (DCM) NonpolarInsolubleThe high polarity of the ammonium salt prevents dissolution in nonpolar organic solvents.
Hexane / Toluene NonpolarInsolubleThe compound's ionic character makes it immiscible with nonpolar hydrocarbon solvents.
References
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-2-methyl-1-propanol. CID 11807. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-phenylpropan-1-ol hydrochloride. CID 9065. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. CID 12791. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol hydrochloride. CID 12352920. Retrieved from [Link]

  • Anselmo, A. C., & Mitragotri, S. (2014). Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. Nature Reviews Drug Discovery, 13(12), 889-911. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • StudyForce. (2019, August 22). Boiling Points and Solubility of Amines [Video]. YouTube. Retrieved from [Link]

  • Ferreira, L. A., & de Sousa, V. P. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 604-613. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpropionamide, (RS)-. CID 223465. Retrieved from [Link]

  • PubChem. (n.d.). Phenylethanolamine. CID 1000. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-Amino-2-phenylpropanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Amino-2-phenylpropanamide Hydrochloride Synonyms:


-Methyl-phenylglycinamide HCl; 

-Methyl-

-phenylglycine amide HCl CAS: 19196-63-5 (Free base ref) Document ID: TS-APP-004-v2.1

Introduction

Welcome to the Technical Support Center. This guide addresses the stability, solubility, and handling of 2-Amino-2-phenylpropanamide hydrochloride . As an


-disubstituted amino acid derivative, this molecule exhibits unique stability profiles compared to standard amino acids like Phenylalanine or Phenylglycine.

The presence of both a phenyl ring and a methyl group at the


-carbon (quaternary center) creates significant steric bulk. While this enhances chemical stability against enzymatic and chemical hydrolysis, it introduces specific solubility challenges that are often mistaken for degradation.

Module 1: Chemical Stability & Degradation Mechanisms

The "Steric Shield" Effect

Unlike standard amino acid amides, 2-Amino-2-phenylpropanamide possesses a quaternary


-carbon. This structural feature provides two critical stability advantages:
  • No Racemization: There is no

    
    -proton available for abstraction. Consequently, racemization via enolization is chemically impossible  under standard conditions.
    
  • Retarded Hydrolysis: The steric hindrance from the geminal phenyl and methyl groups impedes the attack of water or hydroxide ions on the amide carbonyl, making this compound significantly more stable than Phenylglycinamide.

Primary Degradation Pathway: Amide Hydrolysis

Despite steric protection, hydrolysis remains the primary degradation pathway, particularly at extreme pH or elevated temperatures.

Pathway Visualization (DOT):

HydrolysisPathway cluster_legend Mechanism Note Start 2-Amino-2-phenylpropanamide (Intact Amide) Transition Tetrahedral Intermediate (Sterically Hindered) Start->Transition + H2O / H+ or OH- Product1 2-Amino-2-phenylpropanoic Acid (Hydrolysis Product) Transition->Product1 Slow Step Product2 Ammonia (NH3) Transition->Product2 Note The quaternary alpha-carbon blocks nucleophilic attack, slowing this process.

Figure 1: Hydrolysis pathway.[1][2][3] The steric bulk of the


-substituents significantly slows the formation of the tetrahedral intermediate compared to mono-substituted analogs.
pH-Dependent Stability Profile
pH EnvironmentStability StatusMechanism / Risk
Acidic (pH 1.0 - 4.0) High Protonation of the amine (

) repels acid-catalyzed attack. The HCl salt is most stable here.
Neutral (pH 6.0 - 7.5) Moderate Free base formation begins. Solubility decreases (risk of precipitation).
Basic (pH > 9.0) Low Hydroxide (

) is a strong nucleophile. Despite steric hindrance, base-catalyzed hydrolysis will occur over time.

Module 2: Storage & Handling Protocols

Standard Storage
  • Solid State: Store at -20°C in a desiccator. The HCl salt is hygroscopic; moisture absorption can create a localized acidic solution on the crystal surface, accelerating degradation.

  • Solution State: Fresh preparation is recommended. If storage is necessary, freeze at -80°C in aliquots. Avoid repeated freeze-thaw cycles.

Solvent Selection & Solubility

Users frequently report "degradation" which is actually precipitation of the free base.

  • Water: The HCl salt is soluble in water.

  • Buffers: Avoid Phosphate Buffered Saline (PBS) at high concentrations if the pH is > 7.5, as the free base has poor aqueous solubility due to the lipophilic phenyl/methyl groups.

  • Organic Solvents: Soluble in DMSO and Methanol.

Protocol: Preparing a Stable Stock Solution (50 mM)

  • Weigh the HCl salt.

  • Dissolve in DMSO (dimethyl sulfoxide) to achieve 100 mM.

  • Dilute to 50 mM using water or buffer immediately before use.

  • Why? DMSO prevents hydrolysis during storage better than water, and the high concentration ensures the compound remains solvated.

Module 3: Troubleshooting Guide

Scenario: "My solution turned cloudy, or HPLC shows a new peak."

Use the following decision tree to diagnose the issue.

Troubleshooting Start Issue: Loss of Potency or Cloudy Solution CheckPH Check pH of Solution Start->CheckPH HighPH pH > 7.5 CheckPH->HighPH LowPH pH < 6.0 CheckPH->LowPH Cloudy Is solution cloudy? HighPH->Cloudy Clear Solution is clear but potency low LowPH->Clear Precipitation DIAGNOSIS: Precipitation of Free Base Cloudy->Precipitation Yes Hydrolysis DIAGNOSIS: Amide Hydrolysis Cloudy->Hydrolysis No Clear->Hydrolysis Action1 Action: Acidify to pH 3-4 or add DMSO Precipitation->Action1 Action2 Action: Check HPLC for Acid Peak (Rt shift) Hydrolysis->Action2

Figure 2: Diagnostic flow for distinguishing between solubility issues (precipitation) and chemical breakdown (hydrolysis).

Common Issues & Fixes
SymptomProbable CauseCorrective Action
Cloudiness upon adding NaOH Free Base Precipitation. The HCl salt converts to the neutral free base, which is hydrophobic due to the phenyl ring.Do not filter. Lower pH back to < 6.0 or add 10-20% DMSO to solubilize the free base.
New Peak on HPLC (Earlier Rt) Hydrolysis. The acid product (2-amino-2-phenylpropanoic acid) is more polar than the amide.Confirm with MS (Mass shift: -1 Da for amide to acid conversion, usually observed as +17 mass shift in hydrolysis context if monitoring M+H). Discard solution.
Yellowing of solid Oxidation. Benzylic amine oxidation (rare in salt form).Check storage seal. Ensure desiccant is active.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I autoclave a solution of this compound? A: No. While the steric hindrance provides some thermal stability, the high temperature (121°C) and pressure of autoclaving will induce significant hydrolysis of the amide bond [1]. Use sterile filtration (0.22


m) instead.

Q2: Why does the peak disappear on Reverse Phase HPLC? A: If you are running a gradient with high organic content, the compound might be eluting in the void volume if it is very polar (salt form) or sticking if the column is not suitable. However, the most common reason is lack of UV absorption detection settings . Ensure you are monitoring at 210-220 nm (amide bond) and 254 nm (phenyl ring). The phenyl ring provides a good chromophore [2].

Q3: Is the compound susceptible to racemization during storage? A: No. As detailed in Module 1.1, the


-carbon is quaternary (bonded to Phenyl, Methyl, Amine, and Carbonyl). It lacks the hydrogen atom required for the enolization mechanism that drives racemization in standard amino acids [3].

Q4: I need to use it at pH 8.0 for a bioassay. How long is it stable? A: At pH 8.0, the half-life is estimated to be


 hours at room temperature due to the steric protection. However, you must dissolve the stock in DMSO first to prevent precipitation when adding to the aqueous buffer.

References

  • Thieme Chemistry. (2009). Hydrolysis of Amides: Kinetics and Steric Effects. Science of Synthesis.

  • PubChem. (n.d.). 2-Amino-2-phenylpropanamide Compound Summary. National Library of Medicine.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

common pitfalls in 2-Amino-2-phenylpropanamide hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-2-phenylpropanamide Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Amino-2-phenylpropanamide hydrochloride. As a chiral amino acid amide derivative, this compound presents unique challenges and opportunities in experimental design. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you, the researcher, with the field-proven insights of a Senior Application Scientist. Our goal is to explain the causality behind common pitfalls and empower you to build robust, self-validating experimental protocols.

Section 1: Compound Properties & General Handling FAQs

This section addresses the most common initial queries regarding the physical and chemical nature of 2-Amino-2-phenylpropanamide hydrochloride and its analogs.

Q1: My 2-Amino-2-phenylpropanamide hydrochloride appears clumpy and wet, even after drying. What is happening?

A1: This is a classic sign of hygroscopicity, a common characteristic of amine hydrochloride salts. The ionic nature of the hydrochloride salt readily attracts and absorbs atmospheric moisture. This can significantly impact weighing accuracy and reaction stoichiometry.

  • Causality: The ammonium and chloride ions in the salt have a strong affinity for polar water molecules, leading to the absorption of water from the air.

  • Troubleshooting Protocol:

    • Inert Atmosphere Handling: Whenever possible, handle the compound inside a glove box with a controlled low-humidity atmosphere.[1]

    • Drying: If a glove box is unavailable, dry the material under high vacuum (while heating gently if thermal stability permits) for several hours immediately before use. Store the dried compound in a desiccator over a strong desiccant like phosphorus pentoxide.

    • Azeotropic Removal of Water: For larger quantities, azeotropic distillation can be effective. A suspension of the salt in a non-polar solvent like toluene can be heated to reflux with a Dean-Stark trap to remove water.

    • Use of Pre-weighed Vials: To minimize atmospheric exposure, consider using pre-weighed vials prepared in an inert environment.[2]

Q2: I'm struggling to dissolve the compound. What are the recommended solvents?

A2: Solubility is dictated by the compound's dual nature: the polar, ionic amine hydrochloride and the relatively non-polar phenyl and propyl groups. While amides can participate in hydrogen bonding, their solubility is generally lower than comparable amines or carboxylic acids.[3]

  • Causality: Strong solute-solute interactions (crystal lattice energy) in the solid state can be much stronger than the solute-solvent interactions, especially in non-polar solvents.[4] The hydrochloride salt form significantly enhances solubility in polar protic solvents compared to the free base.

  • Solubility Profile & Troubleshooting:

Solvent ClassExpected SolubilityRationale & Troubleshooting Tips
Polar Protic (e.g., Water, Methanol, Ethanol)HighThe ionic salt and hydrogen bonding groups (amide, amine) interact favorably. If solubility is still an issue, gentle heating or sonication may help.
Polar Aprotic (e.g., DMSO, DMF)Moderate to HighGood solvating power for polar molecules. Often used as reaction solvents. Be aware that residual water in these solvents can be an issue.
Ethers (e.g., Diethyl Ether, THF)Low to InsolubleThe non-polar character of the solvent is insufficient to overcome the crystal lattice energy of the ionic salt. Often used as an anti-solvent for precipitation/crystallization.[5]
Halogenated (e.g., DCM, Chloroform)LowMay form suspensions but are unlikely to achieve true solubility for the hydrochloride salt. The free-base form would be more soluble.
Hydrocarbons (e.g., Hexanes, Toluene)InsolubleNo favorable interactions. Useful for washing away non-polar impurities.

Q3: Is 2-Amino-2-phenylpropanamide hydrochloride stable in solution?

A3: Generally, it is moderately stable. However, two primary degradation pathways should be considered, especially under non-neutral pH or elevated temperatures.

  • Amide Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid (2-Amino-2-phenylpropanoic acid) and ammonia. This reaction is catalyzed by both acid and base.[6]

  • Racemization: The proton on the chiral center (alpha to the phenyl and amide groups) can be susceptible to abstraction under basic conditions, leading to a loss of enantiomeric purity. This is a known risk in amide coupling reactions involving phenylalanine derivatives.[7]

Stability Troubleshooting Workflow

G cluster_0 Stability Assessment Start Prepare fresh solution Check_pH Is pH neutral? Start->Check_pH Acid_Base Risk of Amide Hydrolysis and/or Racemization Check_pH->Acid_Base No (Acidic/Basic) Temp Is solution heated? Check_pH->Temp Yes High_Temp Accelerated Hydrolysis Risk Acid_Base->High_Temp Yes Stable Solution is likely stable for short-term use Acid_Base->Stable No Temp->High_Temp Yes Temp->Stable No High_Temp->Stable Use immediately G cluster_1 NMR Troubleshooting Start Complex/Broad NMR Spectrum Identify_NH Add D₂O Start->Identify_NH Check_Rotamers Run Variable Temp. NMR Start->Check_Rotamers Result_D2O N-H peaks disappear, confirming assignment Identify_NH->Result_D2O Result_VT_High Peaks sharpen/coalesce at high temp. Check_Rotamers->Result_VT_High Result_VT_Low Peaks sharpen into multiple sets at low temp. Check_Rotamers->Result_VT_Low Conclusion_Rotamers Indicates restricted rotation (rotamers present) Result_VT_High->Conclusion_Rotamers Result_VT_Low->Conclusion_Rotamers

Caption: Workflow for diagnosing complex NMR spectra.

References

  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-phenylpropan-1-ol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol hydrochloride. Retrieved from [Link]

  • Klug, C., et al. (2021). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Scientific Reports, 11(1), 1-13. Retrieved from [Link]

  • Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (1997). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 62(15), 5049-5055. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • PubChem. (n.d.). 2-Amino-3-phenylpropanamide. Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Science.gov. (n.d.). amino acid amides: Topics. Retrieved from [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]

  • Rauk, A., et al. (1983). Conformational analysis of chiral hindered amides. Canadian Journal of Chemistry, 61(11), 2572-2583. Retrieved from [Link]

  • Ghosh, I., et al. (2018). NMR detection of chirality and enantiopurity of amines by using benzene tricarboxamide-based hydrogelators as chiral solvating agents. New Journal of Chemistry, 42(15), 12537-12543. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts? Retrieved from [Link]

  • Guo, J., et al. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(7), 544-551. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Google Patents. (n.d.). EP1566376A1 - Preparation of amino acid amides.
  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • U.S. Food and Drug Administration. (1989). 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. Retrieved from [Link]

  • University Chemistry. (n.d.). 1 H NMR Spectrum of Amide Compounds. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • Al-Gorary, A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Scientific Reports, 14(1), 1-8. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Amine vs Amide Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
  • Patsnap. (n.d.). Chemical synthesis method for of 2-amino-butanamide hydrochloride. Retrieved from [Link]

  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 2-Amino-2-phenylpropanamide Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the enantioselective separation of 2-Amino-2-phenylpropanamide hydrochloride. As a chiral amino acid derivative, achieving robust and reproducible separation of its isomers requires a systematic approach to method development and a keen eye for troubleshooting. This document is structured to address common challenges in a direct question-and-answer format, supported by detailed protocols and logical workflows.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that arise during the initial stages of method development.

Q1: What is the best type of chiral stationary phase (CSP) to start with for separating 2-Amino-2-phenylpropanamide hydrochloride isomers?

A1: There is no single "best" column, as chiral recognition is highly specific. However, based on the structure of 2-Amino-2-phenylpropanamide (a polar, ionic compound with aromatic and amide functionalities), several classes of CSPs are excellent starting points. The most effective approach is to screen a few different types.[1]

  • Polysaccharide-Based CSPs: These are the most widely used and versatile CSPs. Columns with coated or immobilized amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are highly recommended.[2] They offer a broad range of interactions (hydrogen bonding, dipole-dipole, π-π interactions) that are crucial for resolving this type of analyte.

  • Macrocyclic Glycopeptide-Based CSPs: Columns based on selectors like Teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for separating underivatized amino acids and their derivatives.[3] Their ionic and polar nature makes them highly compatible with the hydrochloride salt form of your analyte.[3]

  • Crown Ether-Based CSPs: These columns are specifically designed for the enantioseparation of compounds with primary amino groups, such as amino acids. They have shown excellent results for resolving native chiral amino acids.[4]

Recommendation: Begin by screening one column from the polysaccharide class and one from the macrocyclic glycopeptide class to cover different chiral recognition mechanisms.

Q2: How do I select and optimize the mobile phase?

A2: Mobile phase selection is critically dependent on the chosen CSP and the desired chromatographic mode (Normal Phase, Reversed-Phase, or Polar Ionic Mode).

  • For Polysaccharide CSPs (Normal Phase): The standard mobile phase is a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[2] Start with a composition like Hexane/Isopropanol (90:10 v/v). The percentage of the alcohol modifier is the most critical parameter to adjust for optimizing retention and resolution. Small additions of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for an acidic analyte) can significantly improve peak shape and selectivity.

  • For Macrocyclic Glycopeptide CSPs (Polar Ionic Mode): These columns are very flexible. A common mobile phase is a mixture of Methanol or Acetonitrile with a small amount of an acidic and/or basic modifier. A good starting point is Methanol with 0.1% Acetic Acid and 0.1% Triethylamine. The type and concentration of these additives control the ionization state of both the analyte and the stationary phase, which is the primary driver of separation.

  • For Crown Ether CSPs: These typically use aqueous mobile phases, often with a perchloric acid solution at a low pH (e.g., pH 1.0 to 2.0). The acidic conditions ensure the primary amine of the analyte is protonated and can form a complex with the crown ether.[4]

Q3: What is the role of temperature in this separation, and how should I optimize it?

A3: Temperature is a powerful but complex parameter in chiral HPLC. Its effect must be evaluated empirically for each specific method.

  • General Effect: Increasing the column temperature typically leads to shorter retention times and sharper peaks due to faster mass transfer and lower mobile phase viscosity.[5][6]

  • Impact on Resolution: The effect on resolution (α and Rs) varies. Often, lower temperatures (e.g., 10-25°C) increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better separation.[7] However, in some cases, higher temperatures can induce conformational changes in the CSP that may surprisingly improve resolution.[8]

  • Optimization Strategy: Once you have an initial separation, investigate the effect of temperature in 10°C increments (e.g., 15°C, 25°C, 35°C). Plotting retention factor (k), selectivity (α), and resolution (Rs) against temperature (a van't Hoff plot) can reveal the optimal thermal conditions for your separation.[5] Be aware that significant temperature changes can sometimes even reverse the enantiomer elution order.[8]

Q4: My sample is a hydrochloride salt. How does this affect the chromatography?

A4: The hydrochloride salt form means your analyte is cationic at the primary amine. This is generally beneficial for chromatography as it improves aqueous solubility and provides a site for ionic interactions. In reversed-phase or polar ionic modes, this charge is key to the retention mechanism on columns like the teicoplanin-based CSPs.[3] It's crucial to ensure your sample solvent is compatible with the mobile phase to prevent precipitation upon injection and to maintain good peak shape. Whenever possible, dissolve your sample in the initial mobile phase.

Q5: Do I need to derivatize my analyte?

A5: Not necessarily. Direct enantioseparation of underivatized amino acids is often preferred because it avoids additional sample preparation steps and the potential for introducing impurities or causing racemization.[3] CSPs like macrocyclic glycopeptides and crown ethers are specifically designed for the direct analysis of such compounds.[3][4] Derivatization is typically considered only if direct methods fail to provide adequate resolution or if a different detection method (like fluorescence) is required.[2]

Troubleshooting Guide

This section provides systematic guidance for resolving common issues encountered during analysis.

Problem 1: Poor or No Resolution (Rs < 1.5)

If your enantiomers are co-eluting or poorly resolved, a systematic optimization approach is required. The cause is a lack of differential interaction between the enantiomers and the CSP.

Initial Checks:

  • Confirm Column Health: Ensure the column is not old or contaminated. Run a standard test mix for the column if available.

  • Verify Mobile Phase Preparation: Double-check all solvent measurements and additive concentrations.

  • Check Flow Rate: Ensure the flow rate is accurate and stable. A lower flow rate often increases resolution, so try reducing it by half as a quick diagnostic test.

Systematic Optimization Workflow:

The following workflow illustrates the logical progression for optimizing a chiral separation.

G cluster_0 Method Optimization Workflow A Initial Separation Attempt (e.g., 90:10 Hex/IPA) B Adjust % Modifier (e.g., 85:15, 95:5) A->B No/Poor Rs C Change Alcohol Modifier (e.g., IPA to EtOH) B->C Improvement but Rs < 1.5 G Screen a Different CSP Class B->G No separation at all D Introduce Additive (e.g., 0.1% TFA) C->D Improvement but Rs < 1.5 C->G No separation at all E Optimize Temperature (e.g., 15°C, 25°C, 35°C) D->E Some separation achieved D->G No separation at all F Optimize Flow Rate (e.g., 1.0 -> 0.5 mL/min) E->F Fine-tuning needed H Successful Separation (Rs > 1.5) F->H Optimization complete

Caption: A systematic workflow for chiral method development.

Problem 2: Peak Splitting or Shoulders

Peak splitting is a common and frustrating issue. The first step is to determine if the problem is chemical (related to the sample/method) or physical (related to the hardware/column).[9]

Diagnostic Test: Inject a simple, achiral standard (like Toluene or Naphthalene) under the same conditions.

  • If the standard peak is also split: The problem is physical/mechanical.

  • If the standard peak is sharp and symmetrical: The problem is chemical and specific to your analyte.

The following decision tree will help you diagnose the root cause.

G A Peak Splitting Observed B Is it on ALL peaks or just the analyte? A->B C ALL Peaks B->C All Peaks D Just Analyte B->D Just Analyte E Physical Problem C->E F Chemical Problem D->F G Check for: - Clogged column inlet frit - Column void/channeling - Leak in injection path E->G H Check for: - Sample solvent mismatch - Column overload - On-column degradation/ isomerization F->H I Action: - Reverse flush column (if allowed) - Replace column G->I J Action: - Dissolve sample in mobile phase - Inject lower concentration/volume - Check sample stability H->J

Caption: A troubleshooting decision tree for peak splitting.

A key cause for single-peak splitting is a mismatch between the sample solvent and the mobile phase.[10] If your sample is dissolved in a much stronger solvent than the mobile phase, it can cause localized distortion of the chromatographic band, leading to a split peak. Always try to dissolve your sample in the mobile phase itself.

Problem 3: Drifting Retention Times

Unstable retention times make quantification unreliable. This is often caused by environmental factors or insufficient system preparation.

Potential Cause Explanation & Solution
Insufficient Column Equilibration Chiral columns, especially in normal phase, can require long equilibration times. Solution: Flush with at least 20-30 column volumes of the mobile phase before the first injection and after any change in mobile phase composition.
Column Temperature Variation Small fluctuations in ambient temperature can affect retention, especially if a column oven is not used. Solution: Use a thermostatted column compartment and allow it to stabilize completely. Ensure the lab temperature is stable.[5]
Mobile Phase Composition Change Selective evaporation of the more volatile component of the mobile phase (e.g., hexane) will change its composition over time. Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily.
Column Contamination Buildup of strongly retained impurities from the sample matrix can alter the stationary phase chemistry. Solution: Use a guard column and implement a regular column flushing procedure with a strong solvent.
Problem 4: Extraneous Peaks (Ghost Peaks/Degradation)

The appearance of unexpected peaks can be due to sample degradation or system contamination.

  • Sample Stability: 2-Amino-2-phenylpropanamide, like other amino acids, can be susceptible to degradation, especially in solution over time or when exposed to light or non-optimal pH.[11] A stability study of the analyte in the sample solvent is recommended.[12][13] Prepare samples fresh and store them in a cool, dark place.

  • System Contamination: If a peak appears in a blank injection (injecting only mobile phase), the contamination is within the HPLC system. This can come from a previous analysis. Solution: Flush the entire system, including the injector and sample loop, with a strong solvent like isopropanol.[14]

Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) Screening

Objective: To identify the most promising CSP for the separation.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of racemic 2-Amino-2-phenylpropanamide hydrochloride in methanol or the initial mobile phase.

  • Select Columns: Choose 2-3 CSPs from different classes (e.g., 1x Polysaccharide, 1x Macrocyclic Glycopeptide).

  • Install Column 1: Install the first column and equilibrate with the starting mobile phase (see table below) at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Inject Sample: Inject 5 µL of the stock solution.

  • Evaluate Chromatogram: Assess for any separation between the enantiomers.

  • Repeat: Repeat steps 3-5 for each selected column, ensuring the system is properly flushed and re-equilibrated with the new mobile phase conditions between columns.

Protocol 2: Mobile Phase Optimization (for a Polysaccharide Column)

Objective: To optimize the mobile phase composition for the most promising CSP.

  • Establish Baseline: Using the best column from the screening, perform an injection with the initial mobile phase (e.g., 90:10 Hexane/Isopropanol).

  • Vary Modifier Percentage: Adjust the percentage of the alcohol modifier in 5% increments. Prepare and run mobile phases of 95:5, 90:10, and 85:15 Hexane/Isopropanol.

  • Analyze Results: Compare the chromatograms for changes in retention time and resolution. Create a table to track these parameters.

  • Change Modifier Type: If resolution is still poor, switch the alcohol modifier (e.g., from Isopropanol to Ethanol) and repeat step 2. Ethanol often provides different selectivity.

  • Introduce an Additive: If peak shape is poor (e.g., tailing), add 0.1% TFA to the alcohol modifier portion of the mobile phase and re-run the best condition from step 3 or 4.

Data Summary Table: Typical Starting Conditions

CSP Class Example Column Mode Mobile Phase Flow Rate Detection
PolysaccharideChiralpak IA/IB/ICNormal PhaseHexane / Isopropanol (90:10 v/v)1.0 mL/minUV at 210 nm
Macrocyclic GlycopeptideAstec CHIROBIOTIC TPolar IonicMethanol + 0.1% Acetic Acid0.5 mL/minUV at 210 nm
Crown EtherCrownpak CR-I(+)Aqueousaq. Perchloric Acid (pH 2.0)0.4 mL/minUV at 210 nm

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ProQuest. (n.d.). Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. [Link]

  • LCGC International. (n.d.). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. [Link]

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • PMC. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... [Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. [Link]

  • PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. [Link]

  • ResearchGate. (2025). (PDF) Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride.... [Link]

  • LCGC. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. [Link]

  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]

  • Taylor & Francis. (n.d.). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. [Link]

  • PMC. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. [Link]

  • vscht.cz. (2007). TROUBLESHOOTING. [Link]

  • ACS Publications. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. [Link]

  • Stanford University. (n.d.). Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. [Link]

  • ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions.... [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 2-Amino-2-phenylpropanamide Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-2-phenylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the analytical characterization of this compound. Inconsistent assay results can be a significant roadblock in research and development, and this resource aims to provide a structured, in-depth approach to troubleshooting, grounded in scientific principles and field-proven experience.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of 2-Amino-2-phenylpropanamide hydrochloride.

Q1: What are the most common reasons for variability in my assay results for 2-Amino-2-phenylpropanamide hydrochloride?

A1: Inconsistent results in the analysis of 2-Amino-2-phenylpropanamide hydrochloride can stem from a variety of factors, broadly categorized as:

  • Sample Integrity: Degradation of the analyte due to improper storage or handling. The amide group can be susceptible to hydrolysis, especially at pH extremes.[1][2][3][4][5]

  • Methodological Issues: Suboptimal analytical method parameters, particularly in HPLC (e.g., mobile phase pH, column chemistry) or titration (e.g., incorrect indicator, titrant standardization).

  • Instrumental Factors: Fluctuations in instrument performance, such as unstable detector response in HPLC or inaccurate volume delivery by an autotitrator.

  • Matrix Effects: Interference from other components in the sample matrix.

Q2: How does the chemical structure of 2-Amino-2-phenylpropanamide hydrochloride influence its analysis?

A2: The structure of 2-Amino-2-phenylpropanamide hydrochloride presents several key features that impact its analytical behavior:

  • Amide Group: The amide bond is relatively stable but can undergo hydrolysis under strong acidic or basic conditions, leading to the formation of 2-amino-2-phenylpropanoic acid and ammonia.[4][5]

  • Phenyl Group: The phenyl group imparts hydrophobicity and a UV chromophore, making UV-based detection in HPLC a suitable choice.[6]

  • Hydrochloride Salt: The compound is a hydrochloride salt, which enhances its water solubility compared to the free base. However, the overall solubility is still influenced by the hydrophobic phenyl group.

Q3: What are the expected impurities in a sample of 2-Amino-2-phenylpropanamide hydrochloride?

A3: Potential impurities can originate from the synthetic route or degradation. Common synthesis pathways for similar compounds may introduce starting materials, reagents, or by-products.[6][7][8][9] Degradation can lead to the corresponding carboxylic acid (from amide hydrolysis) or other related substances. A thorough impurity profile is essential for accurate quantification of the active pharmaceutical ingredient (API).

II. HPLC Assay Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 2-Amino-2-phenylpropanamide hydrochloride. This section provides a detailed guide to troubleshooting common issues.

Core Concept: Reversed-Phase HPLC of an Amine Hydrochloride

A typical reversed-phase HPLC method for 2-Amino-2-phenylpropanamide hydrochloride would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is critical for controlling the retention and peak shape of the analyte.

Troubleshooting Workflow: HPLC

hplc_troubleshooting start Inconsistent HPLC Results peak_shape Poor Peak Shape? (Tailing, Fronting, Splitting) start->peak_shape retention_time Retention Time Drift? start->retention_time quantitation Inaccurate Quantitation? start->quantitation no_peak No Peak or Very Small Peak? start->no_peak ps1 Check Mobile Phase pH (Is it appropriate for the amine pKa?) peak_shape->ps1 ps2 Inspect Column Condition (Contamination, voiding) peak_shape->ps2 ps3 Sample Solvent Mismatch? peak_shape->ps3 rt1 Verify Mobile Phase Composition (Accurate preparation, stability) retention_time->rt1 rt2 Check for Leaks in the System retention_time->rt2 rt3 Monitor Column Temperature retention_time->rt3 q1 Calibrate Detector (Linearity, response factor) quantitation->q1 q2 Ensure Standard and Sample Integrity quantitation->q2 q3 Evaluate Integration Parameters quantitation->q3 np1 Confirm Injection (Autosampler, syringe) no_peak->np1 np2 Check for Sample Degradation no_peak->np2

Caption: Troubleshooting workflow for inconsistent HPLC results.

Q&A: HPLC Issues and Solutions

Q: My peak for 2-Amino-2-phenylpropanamide hydrochloride is tailing significantly. What could be the cause and how do I fix it?

A: Peak tailing for a basic compound like 2-Amino-2-phenylpropanamide hydrochloride on a reversed-phase column is often due to secondary interactions between the protonated amine group and residual acidic silanol groups on the silica-based packing material.

  • Scientific Rationale: At a mobile phase pH below the pKa of the silanol groups (typically around 3.5-4.5) and below the pKa of the analyte's amine group, both are protonated, leading to ionic repulsion. However, a mixed population of ionized and non-ionized silanols can exist, leading to these undesirable interactions.

  • Troubleshooting Protocol:

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.0 using an appropriate buffer (e.g., phosphate or formate). This ensures that the majority of silanol groups are not ionized, minimizing secondary interactions.

    • Use a Base-Deactivated Column: Employ a modern, high-purity silica column that has been end-capped to reduce the number of accessible silanol groups.

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.

Q: The retention time of my analyte is shifting between injections. What should I investigate?

A: Retention time drift can be caused by several factors related to the stability of the chromatographic system.

  • Scientific Rationale: Consistent retention in reversed-phase HPLC relies on a stable equilibrium between the analyte, the stationary phase, and the mobile phase. Any change in the mobile phase composition, flow rate, or temperature can disrupt this equilibrium.

  • Troubleshooting Protocol:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. If using a buffer, confirm its pH. Premixing the aqueous and organic phases can improve consistency over online mixing.

    • System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.

    • Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

    • Pump Performance: Check for leaks in the pump and flow path. Inconsistent flow rates will directly impact retention times.

Parameter Recommended Starting Conditions (for method development)
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Column Temperature 30 °C

Note: These are suggested starting parameters and may require optimization for your specific instrument and sample.

III. Titration Assay Troubleshooting Guide

Acid-base titration is a common method for the assay of amine hydrochlorides. This section provides guidance on troubleshooting inconsistent titration results.

Core Concept: Titration of an Amine Hydrochloride

The assay of 2-Amino-2-phenylpropanamide hydrochloride typically involves a titration with a standardized strong base, such as sodium hydroxide. The reaction involves the neutralization of the ammonium hydrochloride group.

Troubleshooting Workflow: Titration

titration_troubleshooting start Inconsistent Titration Results endpoint Endpoint Issues? (Fuzzy, drifting, incorrect) start->endpoint reproducibility Poor Reproducibility? start->reproducibility accuracy Inaccurate Results? start->accuracy ep1 Check Electrode Performance (Calibration, response) endpoint->ep1 ep2 Optimize Titration Parameters (Dosing, stir speed) endpoint->ep2 r1 Ensure Homogeneous Sample (Proper dissolution) reproducibility->r1 r2 Standardize Titrant Regularly reproducibility->r2 a1 Verify Sample Weighing Accuracy accuracy->a1 a2 Check for Interfering Substances accuracy->a2

Caption: Troubleshooting workflow for inconsistent titration results.

Q&A: Titration Issues and Solutions

Q: The endpoint of my potentiometric titration is not sharp and seems to drift. What could be the problem?

A: A poorly defined or drifting endpoint in a potentiometric titration of an amine hydrochloride can be due to several factors, including electrode issues, slow reaction kinetics, or the presence of interfering substances.

  • Scientific Rationale: A sharp endpoint relies on a rapid change in pH as the equivalence point is reached. A sluggish electrode response or a slow neutralization reaction will result in a drawn-out endpoint.

  • Troubleshooting Protocol:

    • Electrode Maintenance: Ensure the pH electrode is properly calibrated with fresh, traceable buffers. Check the electrode's filling solution and clean the junction if necessary. A slow or noisy electrode is a common source of endpoint problems.

    • Solvent System: While 2-Amino-2-phenylpropanamide hydrochloride is water-soluble, using a mixed solvent system (e.g., water-alcohol) can sometimes improve the solubility of both the analyte and the titrant, leading to a sharper endpoint.

    • Stirring: Ensure adequate and consistent stirring to promote rapid mixing of the titrant and analyte.

    • Titration Parameters: Optimize the titrant addition rate, especially near the equivalence point. A slower addition rate can allow for the reaction to go to completion and the electrode to stabilize.

Q: My titration results are consistently low. What should I check?

A: Consistently low assay values suggest a systematic error in the procedure.

  • Scientific Rationale: The accuracy of a titration depends on the precise measurement of the sample weight, the accurate concentration of the titrant, and the correct identification of the stoichiometric endpoint.

  • Troubleshooting Protocol:

    • Titrant Standardization: The concentration of the sodium hydroxide titrant should be regularly verified against a primary standard, such as potassium hydrogen phthalate (KHP). Carbon dioxide from the air can react with sodium hydroxide, lowering its effective concentration.

    • Sample Purity and Integrity: Ensure the reference standard of 2-Amino-2-phenylpropanamide hydrochloride is of high purity and has been stored correctly to prevent degradation.

    • Weighing Accuracy: Verify the calibration of the analytical balance used for weighing the sample.

    • Interfering Acidic or Basic Impurities: The presence of acidic or basic impurities in the sample can consume the titrant and lead to inaccurate results. These should be identified and quantified by a technique like HPLC.

IV. References

  • FooDB. (2011). Showing Compound 2-Phenylacetamide (FDB027865). Retrieved from [Link][10]

  • Google Patents. (n.d.). CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography. Retrieved from [11]

  • Google Patents. (n.d.). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. Retrieved from [8]

  • Greenberg, F. H., & Rainer, G. (2018). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Journal of Organic Chemistry, 83(15), 8044–8049. [Link][1]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link][5]

  • N, A., & A, S. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(2), 649-656. [Link][6]

  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link][12]

  • PubChem. (n.d.). 2-Amino-3-phenylpropanamide. Retrieved from [Link][13]

  • PubChem. (n.d.). (2R)-2-Amino-2-phenylacetamide. Retrieved from [Link][14]

  • ResearchGate. (n.d.). Analysis of DL-phenylglecine by high performance liquid chromatography. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved from [Link][9]

  • University of California, Davis. (2022). 21.7: Chemistry of Amides. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link][2]

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Technical Support Center: Purification of 2-Amino-2-phenylpropanamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Amino-2-phenylpropanamide hydrochloride and its derivatives. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high purity for this important class of compounds. The inherent structural features—a primary amine, a primary amide, a chiral center, and the hydrochloride salt form—present a unique combination of purification hurdles. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

Here, we address the most common initial challenges encountered during the purification workflow.

Q1: My 2-Amino-2-phenylpropanamide HCl derivative is "oiling out" or forming a gum during crystallization instead of solidifying. What's happening and how can I fix it?

A: "Oiling out" is a common problem with polar, salt-based compounds and typically points to one of three issues: the solution is cooling too quickly, the solvent system is inappropriate, or impurities are depressing the melting point and interfering with lattice formation.[1][2]

  • Causality: Rapid cooling causes the compound's concentration to exceed its saturation point so quickly that molecules don't have time to orient themselves into an ordered crystal lattice, resulting in a disordered, liquid-like phase.[3] The presence of impurities further disrupts this process.[2]

  • Quick Fixes:

    • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, insulate the flask (e.g., with glass wool or by placing it inside a larger beaker) to ensure slow, gradual cooling to room temperature before moving to an ice bath.[1][3]

    • Induce Crystallization: If the solution remains clear upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[1] Alternatively, add a single "seed" crystal from a previously purified batch.[1]

    • Re-evaluate Solvent: You may have used too much solvent. Gently evaporate a portion and allow it to cool again.[3] If the problem persists, a new solvent system is necessary.

Q2: I'm performing column chromatography on silica gel, but my compound is streaking badly on the TLC plate and I'm getting very low recovery from the column. Why?

A: This is a classic issue for amine-containing compounds on standard silica gel. The primary amine (-NH2) is basic, while the surface of silica gel is populated with acidic silanol (Si-OH) groups.[4] This leads to a strong, often irreversible, acid-base interaction that causes the compound to "stick" to the stationary phase.

  • Causality: The protonated amine (R-NH3+) forms a strong ionic bond with the deprotonated silanol groups (Si-O-), preventing smooth elution. This results in significant tailing (streaking) on TLC and poor recovery from a column.[5]

  • Solution: You must neutralize this interaction. Add a small amount of a competitive base to your mobile phase. A common and effective choice is triethylamine (TEA) at a concentration of 0.5-2%. Alternatively, using a mobile phase containing ammonia, such as 10% ammonia in methanol mixed with dichloromethane, can also be effective.[6] Always perform TLC analysis with the modified solvent system first to confirm it resolves the issue before running the column.

Q3: My final product's purity is inconsistent from batch to batch, even with the same purification protocol. What should I investigate?

A: Inconsistent purity often points to upstream issues in the synthesis or subtle variations in the purification process that are not being adequately controlled. Crystallization is not just a purification step; it's a complex physical transformation sensitive to many variables.[7]

  • Key Areas to Investigate:

    • Impurity Profile: The type and amount of impurities can change based on reaction conditions.[8][9] An impurity that is structurally similar to your product may co-crystallize, making it very difficult to remove.[10] You may need to re-evaluate the crude material's purity before starting the final purification.

    • Polymorphism: Your compound may exist in multiple crystalline forms (polymorphs), each with different solubilities and stabilities.[11] Minor changes in solvent, temperature, or agitation during crystallization can lead to the formation of a different, potentially less pure, polymorphic form.[7]

    • Solvate/Hydrate Formation: The inclusion of solvent molecules into the crystal lattice can occur, especially with polar solvents like water or alcohols.[7] This changes the compound's physical properties and can lead to batch inconsistencies. Ensure your material is thoroughly dried under vacuum.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving persistent purification problems.

Problem 1: Failure to Achieve High Purity (>99%) by Recrystallization
  • Symptom: After one or more recrystallization attempts, purity plateaus and residual impurities remain, as confirmed by HPLC or NMR.

  • Causality: This indicates the presence of impurities with very similar solubility profiles to your target compound, or impurities that are being physically trapped within the crystal lattice (inclusion).[10] Simply repeating the same recrystallization will not be effective.

  • Systematic Troubleshooting Workflow:

    Caption: Decision workflow for troubleshooting stubborn recrystallization issues.

  • Solutions & Protocols:

    • Solution A: Slurry Washing. If impurities are adhering to the crystal surface from the mother liquor, a slurry wash can be highly effective.[10]

      • Protocol: Suspend the filtered crystals in a small amount of a cold solvent in which the product is poorly soluble but the impurity has some solubility (e.g., cold 2-propanol or acetone).[12] Stir vigorously for 15-30 minutes, then filter and dry the solid. This washes the surface without fully re-dissolving the product.

    • Solution B: Anti-Solvent Crystallization. This technique alters the solubility properties of the system and can disrupt co-crystallization.[1]

      • Protocol: Dissolve the crude compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., methanol or water). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes persistently cloudy.[13] Warm gently to redissolve, then allow to cool slowly. This controlled precipitation can provide better selectivity.

Problem 2: Choosing the Right Purification Strategy (Chromatography vs. Crystallization)
  • Symptom: Uncertainty about whether to invest time in optimizing a crystallization or developing a chromatography method.

  • Causality: The choice depends on the scale of purification, the nature of the impurities, and the required final purity. Crystallization is excellent for large-scale purification and removing dissimilar impurities, while chromatography excels at separating closely related compounds.[1][4]

  • Decision Framework:

FeatureFavor RecrystallizationFavor Column Chromatography
Scale > 10 grams< 10 grams
Impurity Type Structurally different (e.g., salts, non-polar side products)Structurally similar (e.g., diastereomers, regioisomers)
Product Properties High melting solid, good crystallinityOily/waxy solid, poor crystallinity
Required Purity Good for bulk purity (>98%)Excellent for trace impurity removal (>99.5%)
Development Time Can be faster if a good solvent system is knownOften requires more screening (TLC) but is more systematic[1]
Problem 3: Product Stability During Purification
  • Symptom: Appearance of new impurity spots on TLC or in HPLC after the purification process or during storage.

  • Causality: While generally stable, primary amines can be susceptible to oxidation.[13][14] Furthermore, prolonged exposure to harsh conditions (e.g., strong acid/base, high heat) can lead to degradation. Some amine hydrochlorides can show instability over time, especially in solution.[15]

  • Mitigation Strategies:

    • Minimize Heat Exposure: When performing recrystallization, use the minimum time at reflux necessary to dissolve the solid. Avoid prolonged heating.

    • Inert Atmosphere: For particularly sensitive derivatives, consider performing purification steps under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

    • pH Control: Avoid strongly basic conditions (pH > 10) for the free-base form, as this can promote side reactions. When performing chromatography with a basic modifier like TEA, ensure the solvent is removed promptly after fractions are collected.

    • Storage: Store the final, dried hydrochloride salt in a tightly sealed container, protected from light and moisture, preferably at reduced temperatures (e.g., 4°C).

Section 3: Key Experimental Protocols

Protocol 1: Optimized Recrystallization of an Amine Hydrochloride Salt

This protocol provides a robust starting point for recrystallizing 2-Amino-2-phenylpropanamide HCl derivatives. The key is selecting an appropriate polar solvent system.

  • Solvent Selection: The ideal solvent should dissolve the hydrochloride salt when hot but poorly when cold.[1] Alcohols are often a good choice. Isopropanol (2-Propanol) is frequently preferred over ethanol for amine HCl salts as many are too soluble in ethanol even when cold.[12] A mixed solvent system, such as Methanol/Ethyl Acetate or Isopropanol/Water, can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., 2-Propanol) and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored by minor, highly conjugated impurities, add a very small amount of activated charcoal to the hot solution and swirl for 1-2 minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.

Protocol 2: High-Recovery Flash Column Chromatography

This protocol is designed to overcome the challenge of purifying basic amines on silica gel.

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Mobile Phase (Eluent) Selection:

    • Goal: Find a solvent system that gives your product an Rf value of approximately 0.25-0.35 on a TLC plate.[1]

    • Starting Point: Begin with a non-polar/polar mixture like Ethyl Acetate/Hexanes or Dichloromethane/Methanol.[6]

    • Crucial Modification: To this solvent system, add 1% triethylamine (TEA) by volume (e.g., 1 mL of TEA in 99 mL of your chosen eluent). This will neutralize the acidic sites on the silica gel.

  • Column Packing: Pack the column using the "slurry method" with your chosen mobile phase (containing TEA). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Preferred): Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a volatile solvent (like dichloromethane), add a few grams of silica, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: If the product is not soluble in a volatile solvent, dissolve it in the absolute minimum amount of the mobile phase and carefully load it onto the column.

  • Elution: Run the column under positive pressure (flash chromatography). Begin collecting fractions immediately.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The presence of TEA will require co-evaporation with a solvent like toluene or thorough drying under high vacuum to remove completely.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • Eide, I., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health. Available from: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. Syrris. Available from: [Link]

  • McNamara, D. P., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Institutes of Health. Available from: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available from: [Link]

  • Tianming Pharmaceutical. Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. Available from: [Link]

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • ResearchGate. (2015). Impurity profile of amino acids?. Available from: [Link]

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Mazzotti, M. (2007). Problems, potentials and future of industrial crystallization. Hep Journals. Available from: [Link]

  • Dake, G. R., et al. (2009). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. National Institutes of Health. Available from: [Link]

  • Veeprho. (2024). The Role of Impurity Profiling in Therapeutic Peptides. Available from: [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • University of Victoria. Column chromatography. Available from: [Link]

  • Akasaka, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Available from: [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available from: [Link]

  • ResearchGate. (2011). Synthesis of Substituted 2-Aminoimidazoles | Request PDF. Available from: [Link]

  • Google Patents. US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • Al-Qahtani, S. D. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). National Institutes of Health. Available from: [Link]

  • Senthilkumar, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. Available from: [Link]

  • ResearchGate. (2008). Amino acids: Aspects of impurity profiling by means of CE. Available from: [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Available from: [Link]

  • Sheppard, T. D., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. RSC Publishing. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • Kubicova, L., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Available from: [Link]

  • Grohganz, H., et al. (2013). Amino acids as co-amorphous stabilizers for poorly water-soluble drugs--Part 2: molecular interactions. PubMed. Available from: [Link]

  • PubChem. 2-Amino-2-phenylacetamide. Available from: [Link]

  • PubChem. 2-Amino-2-phenylethan-1-ol hydrochloride. Available from: [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Amino-2-phenylpropanamide Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule - Proactive Stability Management

Welcome to the technical support center for 2-Amino-2-phenylpropanamide hydrochloride. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the stability and reliability of your stock solutions. As a Senior Application Scientist, my goal is to empower you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your research.

2-Amino-2-phenylpropanamide hydrochloride is a small molecule characterized by a primary amine, a phenyl group, and an amide functional group. The hydrochloride salt form generally enhances its aqueous solubility. However, the presence of the amide bond is a critical consideration for long-term stability in solution, as it is susceptible to hydrolysis. Additionally, factors such as pH, temperature, light exposure, and the choice of solvent can significantly impact the integrity of the compound in solution.[1]

This guide will provide a framework for preparing stable stock solutions, troubleshooting common issues, and validating the stability of your solutions over time.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered when working with 2-Amino-2-phenylpropanamide hydrochloride stock solutions.

FAQ 1: My 2-Amino-2-phenylpropanamide hydrochloride solution has turned cloudy or precipitated. What should I do?

Answer: Cloudiness or precipitation indicates that the compound is no longer fully dissolved. This can be due to several factors:

  • Solvent Saturation: You may have exceeded the solubility limit of the compound in your chosen solvent.

  • Temperature Effects: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of solution. This is a common occurrence when solutions are moved from room temperature to refrigerated or frozen storage.

  • pH Shift: A change in the pH of the solution can alter the ionization state of the molecule, affecting its solubility.

  • Degradation: The precipitate could be a less soluble degradation product.

Troubleshooting Steps:

  • Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C) and vortex to see if the precipitate redissolves. If it does, this suggests a temperature-related solubility issue. To prevent this in the future, consider preparing a slightly more dilute stock solution or storing it at a constant, appropriate temperature.

  • Solubility Test: If warming does not resolve the issue, it is advisable to perform a solubility test to determine the optimal solvent and concentration for your experimental needs. A general protocol is provided in the "Experimental Protocols" section.

  • pH Measurement: Check the pH of your solution. For amine-containing hydrochloride salts, maintaining a slightly acidic pH can often improve solubility and stability.

  • Analytical Confirmation: If you suspect degradation, analyze the solution using a suitable technique like High-Performance Liquid Chromatography (HPLC) to check for the presence of new peaks corresponding to degradation products.

FAQ 2: I am concerned about the long-term stability of my stock solution. How can I assess and prevent degradation?

Answer: The primary degradation pathway for 2-Amino-2-phenylpropanamide hydrochloride in solution is likely the hydrolysis of the amide bond.[2][3] This reaction is catalyzed by both acidic and basic conditions and is also influenced by temperature.[4][5]

Proactive Stability Enhancement:

  • Solvent Selection: While the hydrochloride salt suggests some aqueous solubility, for long-term storage, consider using anhydrous aprotic solvents like DMSO or ethanol, which will minimize hydrolysis.[1] However, always ensure the chosen solvent is compatible with your downstream experiments.

  • pH Control: If an aqueous buffer is necessary, maintaining a pH range between 4 and 6 is often a good starting point for minimizing both acid and base-catalyzed hydrolysis of amides.[6]

  • Temperature Control: Store stock solutions at or below -20°C. For long-term storage (months to years), -80°C is preferable.[7] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7]

  • Light Protection: Store solutions in amber vials or wrap them in foil to protect them from light, which can be a source of energy for degradative reactions.[1]

Stability Assessment:

To empirically determine the stability of your stock solution under your specific storage conditions, a stability-indicating HPLC method is recommended.[8][9] This involves periodically testing your stock solution for the appearance of degradation products and a decrease in the concentration of the parent compound. A detailed protocol for setting up a basic stability study is provided in the "Experimental Protocols" section.

FAQ 3: What is the best solvent for preparing my stock solution?

Answer: The ideal solvent depends on your experimental requirements, including the desired concentration and compatibility with your assay.

  • For High Concentration & Long-Term Storage: Anhydrous Dimethyl Sulfoxide (DMSO) is often a good choice for creating high-concentration stock solutions of many organic molecules due to its excellent solvating power and aprotic nature, which prevents hydrolysis.

  • For Aqueous-Based Assays: If your experiment requires an aqueous solution, sterile, deionized water or a suitable buffer is necessary. Given the hydrochloride salt form, it should have some solubility in water. However, be aware that aqueous solutions are more prone to hydrolysis and microbial growth. We do not recommend storing aqueous solutions for more than one day.[1]

  • Intermediate Polarity Solvents: Ethanol can also be a suitable solvent and is often used in cell culture applications, as it is volatile and can be tolerated in small final concentrations.

A recommended approach is to prepare a high-concentration primary stock in anhydrous DMSO, store it in aliquots at -80°C, and then prepare fresh working solutions in your aqueous buffer or media as needed.

Data Presentation

Table 1: General Solvent & Storage Recommendations

ParameterRecommendationRationale
Primary Stock Solvent Anhydrous DMSOHigh solubility for many organic compounds, aprotic nature minimizes hydrolysis.
Working Solution Solvent Sterile DI Water or Buffer (pH 4-6)Suitable for many biological assays. The acidic pH helps to minimize amide hydrolysis.
Storage Temperature Powder: -20°CMinimizes solid-state degradation.
In Solvent: -20°C (short-term), -80°C (long-term)Reduces the rate of chemical reactions, including hydrolysis and oxidation.[7]
Storage Vessels Amber glass vials with screw caps and Teflon linersProtects from light and prevents solvent evaporation and contamination.[10]
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles that can degrade the compound.[7]

Experimental Protocols

Protocol 1: Determining Solubility

Objective: To determine the approximate solubility of 2-Amino-2-phenylpropanamide hydrochloride in various solvents.

Materials:

  • 2-Amino-2-phenylpropanamide hydrochloride powder

  • Selection of solvents (e.g., deionized water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, DMSO, Ethanol)

  • Vortex mixer

  • Calibrated balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the first solvent (e.g., 100 µL).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, add another measured aliquot of the solvent and repeat step 3.

  • Continue this process until the compound is fully dissolved.

  • Calculate the approximate solubility in mg/mL.

  • Repeat for each solvent of interest.

Protocol 2: Establishing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate the parent compound from its potential degradation products.

Methodology: This protocol outlines a general approach. The specific parameters will need to be optimized for your HPLC system and the specific degradation products.

  • Column Selection: Start with a C18 reversed-phase column, which is versatile for a wide range of small molecules.

  • Mobile Phase: A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Forced Degradation (Stress Testing): To generate degradation products for method development, subject the compound to forced degradation conditions.[2][9][11][12] This is a critical step to ensure your method is "stability-indicating."

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for several hours.

    • Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for several hours.

    • Thermal Stress: Heat the solid powder at a high temperature (e.g., 105°C) for several hours.

    • Photostability: Expose a solution of the compound to UV light.

  • Method Optimization: Inject the stressed samples into the HPLC. Adjust the gradient, flow rate, and other parameters to achieve baseline separation between the parent peak and any new peaks that appear from the degradation studies.

  • Validation: Once a suitable method is developed, it should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, and precision.

Visualizations

Diagram 1: Potential Amide Hydrolysis Pathway

G cluster_main Amide Hydrolysis of 2-Amino-2-phenylpropanamide parent 2-Amino-2-phenylpropanamide intermediate Tetrahedral Intermediate parent->intermediate + H2O (Acid or Base Catalyzed) products 2-Amino-2-phenylpropanoic Acid + Ammonia intermediate->products C-N Bond Cleavage

Caption: Simplified pathway of amide hydrolysis.

Diagram 2: Workflow for Stock Solution Stability Testing

G cluster_workflow Stock Solution Stability Testing Workflow prep Prepare Stock Solution & Aliquot storage Store Aliquots under Defined Conditions (e.g., -20°C, -80°C, RT) prep->storage analysis Analyze 'Time Zero' Aliquot via Stability-Indicating HPLC storage->analysis timepoint Analyze Aliquots at Pre-determined Time Points (e.g., 1 week, 1 month, 3 months) storage->timepoint analysis->timepoint compare Compare Chromatograms: - Parent Peak Area - Appearance of Degradation Peaks timepoint->compare decision Determine Shelf-Life under Tested Conditions compare->decision

Caption: Workflow for assessing stock solution stability.

References

  • Waters. (n.d.). Introduction to Hydrolysis. Retrieved from [Link]

  • Valenti, C., et al. (2012). Forced degradation of fentanyl: Identification and analysis of impurities and degradants. ResearchGate. Retrieved from [Link]

  • Al-Alminshid, H. A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC. Retrieved from [Link]

  • Black, D. S., et al. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. ResearchGate. Retrieved from [Link]

  • Sharma, S., & Murugesan, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(1), 231-239. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link]

  • Ferreira, O., & Pinho, S. P. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC. Retrieved from [Link]

  • Soni, L. K., et al. (2018). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ResearchGate. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Kamberi, M., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet P-AMINO BENZAMIDE. Retrieved from [Link]

  • Reddy, B. K., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers. Retrieved from [Link]

  • Khattak, F. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(Phenylmethyl)amino]ethanol hydrochloride. Retrieved from [Link]

  • Carlsen, L. (2020). A theoretical study of the hydrolysis mechanism of A-234; the suspected novichok agent in the Skripal attack. Semantic Scholar. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • Clark, J. (2015). the hydrolysis of amides. Chemguide. Retrieved from [Link]

  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

Sources

optimization of chiral separation for 2-Amino-2-phenylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Separations Technical Support Center .

I am your Senior Application Scientist. Below is a specialized troubleshooting and optimization guide designed specifically for 2-Amino-2-phenylpropanamide hydrochloride . This molecule presents a unique set of challenges due to its steric bulk (


-methyl, 

-phenyl substitution) and its ionic nature (HCl salt).[1]

Module 1: Method Selection Triage

Before optimizing, ensure you are using the correct separation mode. The presence of the hydrochloride salt and the primary amine functionality dictates your strategy.

The "Primary Amine" Rule

For molecules with a primary amine (


) attached directly to the chiral center, Crown Ether columns  are often the "Gold Standard" due to their specific host-guest interaction mechanism.[1] However, Polysaccharide columns  are a robust alternative if the amine is properly neutralized.

method_selection

Module 2: Optimization of Crown Ether Columns (Method A)

Recommended Column: Daicel CROWNPAK® CR-I(+) or CR(+) Mechanism: The crown ether forms a host-guest complex with the ammonium ion (


) of the analyte.[1] The three hydrogens of the ammonium group hydrogen-bond with the oxygens of the crown ether.
Standard Protocol
ParameterSettingReason
Mobile Phase

(aq) pH 1.0 to 2.0
The amine must be protonated (

) to bind to the crown ether.[1] Neutral amines will elute at the void volume.[1]
Organic Modifier Methanol (0% - 15%)Higher MeOH decreases retention (

) but may improve peak shape.[1] Do not exceed 15% for coated CR(+) columns to avoid stripping the phase.[1]
Temperature

Critical: Lower temperatures dramatically increase resolution (

) by stabilizing the enthalpically driven complex.[1]
Flow Rate 0.4 - 0.8 mL/minLower flow rates often improve mass transfer for these complex interactions.[1]
Troubleshooting Crown Ether Separations

Q: My peaks are eluting at the void volume (


) with no separation. 
  • Diagnosis: The amine is likely deprotonated.[1]

  • Fix: Lower the pH of the mobile phase. Ensure you are using Perchloric Acid (

    
    ) or TFA at pH 1.[1]5. The pKa of the amine is likely ~9, but the crown ether interaction requires a fully populated cationic state.
    

Q: I have separation, but the peaks are very broad.

  • Diagnosis: Slow kinetics of the host-guest exchange.

  • Fix: Decrease the flow rate (e.g., from 0.5 to 0.3 mL/min) and lower the column temperature . While counter-intuitive for RP-HPLC, cooling Crownpak columns often sharpens peaks and improves selectivity (

    
    ).[1]
    

Module 3: Optimization of Polysaccharide Columns (Method B)

Recommended Columns: Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose).[1] Mechanism: Hydrogen bonding, dipole-dipole interactions, and steric inclusion in the polymer grooves.[1]

Critical Challenge: The HCl Salt

You cannot inject an HCl salt directly into a standard Normal Phase (Hexane) system without preparation, as it will precipitate or cause noise.

Protocol 1: In-situ Freebasing (Normal Phase)

  • Sample Prep: Dissolve the HCl salt in Ethanol. Add a stoichiometric excess of Diethylamine (DEA) or Triethylamine (TEA) to the sample vial.[1] This liberates the free base.[1]

  • Mobile Phase: Hexane / Ethanol (80:20 or 90:10).[1]

  • Additive: 0.1% DEA is mandatory.

    • Why? It suppresses the ionization of the residual silanols on the silica support and ensures the analyte remains in the free-base form, which is required for hydrogen bonding with the carbamate groups on the CSP.

Protocol 2: Polar Organic Mode (If solubility is an issue)

  • Mobile Phase: 100% Acetonitrile or MeOH/AcN mixtures.[1][2]

  • Additives: 0.1% DEA + 0.1% TFA (or just 0.1% DEA if freebasing).

    • Note: Immobilized columns (Chiralpak IA, IB, IC) are preferred here as they are robust against all solvents.[1]

Troubleshooting Polysaccharide Separations

Q: I see severe tailing on the second peak.

  • Diagnosis: Secondary interactions with residual silanols on the silica surface.[1][3][4]

  • Fix: Increase the concentration of the basic additive (DEA/TEA) to 0.2%. If using an immobilized column (e.g., Chiralpak IA), you can try "Polar Ionic Mode" (MeOH + Ammonium Acetate) if the column supports it, though Normal Phase is usually superior for this class.

Q: My resolution decreases after 50 injections.

  • Diagnosis: "Memory effect" or accumulation of the HCl counter-ion on the column.

  • Fix: Wash the column.[1][2][3][5] For AD-H (Coated), wash with 100% Ethanol (at low flow).[1] For IA (Immobilized), you can wash with stronger solvents like THF (check manual first) to strip contaminants.[1]

Module 4: Advanced Troubleshooting Logic

Use the following flow to diagnose peak shape anomalies.

troubleshooting

References

  • Daicel Corporation. Instruction Manual for CROWNPAK® CR(+) and CR(-).[1] Chiral Technologies.[1][2][6][7] Link

  • Shinbo, T., et al. (1987).[1] "Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packings." Journal of Chromatography A, 405, 145-153.[1] Link

  • Chiral Technologies. Chiral Selector Guide for Primary Amines.Link

  • Okamoto, Y., & Kaida, Y. (1994).[1] "Resolution by High-Performance Liquid Chromatography using Polysaccharide Carbamates and Benzoates as Chiral Stationary Phases." Journal of Chromatography A, 666, 403-419.[1] Link[1]

(Note: Always consult the specific instruction manual for your column serial number regarding solvent compatibility, particularly for coated vs. immobilized polysaccharide columns.)

Sources

Validation & Comparative

comparative analysis of 2-Amino-2-phenylpropanamide hydrochloride and its analogs.

Structural and Functional Profiling of -Disubstituted Amino Amides: 2-Amino-2-phenylpropanamide HCl vs. Analogs

Executive Summary

2-Amino-2-phenylpropanamide hydrochloride (also known as



Thorpe-Ingold effect

This guide provides a comparative technical analysis of this molecule against its structural analogs, focusing on synthetic accessibility, hydrolytic kinetics, and biocatalytic resolution potential.

Comparative Physicochemical Profile

The following table contrasts the target molecule with its direct hydrogen-analog and a ring-substituted derivative to illustrate the impact of the

FeatureTarget: 2-Amino-2-phenylpropanamide HCl Analog A: Phenylglycinamide HCl Analog B: 4-Fluoro-

-methyl-phenylglycinamide
Structure

-Methyl,

-Phenyl

-Hydrogen,

-Phenyl

-Methyl,

-(4-F-Phenyl)
Steric Bulk High (Quaternary Carbon)Low (Tertiary Carbon)High
Hydrolytic Stability High (Steric shielding of amide)Low (Prone to racemization/hydrolysis)High
Lipophilicity (LogP) ~0.8 - 1.1 (Est.)[1][2]~0.3 - 0.6 (Est.)~1.2 - 1.4 (Est.)
pKa (Amine) ~7.8 - 8.2~7.5 - 7.9~7.6 - 8.0
Primary Utility Chiral auxiliary, Peptidase inhibitorLigand synthesis, Peptide couplingFluorinated metabolic probes

Analyst Insight: The


-methyl group in the target molecule prevents 

-proton abstraction, rendering the molecule resistant to racemization under basic conditions—a common failure mode for Analog A (Phenylglycinamide).

Synthetic Accessibility: The Strecker Route

The most robust synthesis for

Strecker Synthesis
Mechanism & Workflow

The reaction proceeds via the formation of an aminonitrile intermediate, which is subsequently hydrolyzed.[3][4][5][6][7] The steric hindrance of the ketone makes this reaction slower than aldehyde-based Strecker syntheses, often requiring thermodynamic control.

StreckerSynthesiscluster_conditionsCritical Control PointsAcetophenoneAcetophenone(Precursor)ImineKetimineIntermediateAcetophenone->Imine+ NH4Cl, NH3- H2ONitrile$alpha$-Amino Nitrile(Racemic)Imine->Nitrile+ NaCNNucleophilic AttackAmide2-Amino-2-phenylpropanamide(Target)Nitrile->AmidePartial Hydrolysis(H2SO4 or HCl, 0-20°C)TempTemp Control<20°C to preventAcid FormationNitrile->Temp

Figure 1: Step-wise Strecker synthesis pathway from Acetophenone to the Target Amide. Note the critical temperature control during hydrolysis to stop at the amide stage.

Stability & Reactivity Analysis

Hydrolytic Kinetics (Chemical Stability)

The

  • Phenylglycinamide (Analog A): Hydrolyzes rapidly in 1M HCl/100°C (

    
     hours).
    
  • 2-Amino-2-phenylpropanamide (Target): Exhibits significantly extended half-life (

    
     hours) under identical conditions.
    

Mechanism: The tetrahedral intermediate required for amide hydrolysis is destabilized by the bulk of the

Biocatalytic Resolution (Enantioselectivity)

Since the Strecker synthesis yields a racemate, resolution is required. Chemical resolution is inefficient; however, enzymatic resolution using amidases (e.g., from Mycobacterium neoaurum) is the industry standard for this class of sterically hindered amides.

BiocatalysisRacemateRacemic2-Amino-2-phenylpropanamideComplexEnzyme-SubstrateComplexRacemate->ComplexBindingProductR(R)-Amino Amide(Unreacted)Racemate->ProductRKinetic Resolution(Remains in solution)EnzymeAmidase(M. neoaurum)Complex->EnzymeCatalysisProductS(S)-Amino Acid(Hydrolyzed Product)Complex->ProductSSelective HydrolysisAmmoniaNH3(Byproduct)Complex->Ammonia

Figure 2: Kinetic resolution workflow. The amidase selectively hydrolyzes the (S)-enantiomer to the acid, leaving the (R)-amide intact for extraction.

Experimental Protocols

Protocol A: Chemical Hydrolysis Kinetics (Stability Test)

Validates the steric stability of the target compared to analogs.

  • Preparation: Prepare 10 mM solutions of 2-Amino-2-phenylpropanamide HCl and Phenylglycinamide HCl in 1.0 M HCl.

  • Incubation: Place both solutions in a thermostated bath at 90°C.

  • Sampling: Aliquot 100

    
    L samples at 
    
    
    minutes.
  • Quenching: Immediately neutralize aliquots with 100

    
    L of 1.0 M NaOH and dilute with mobile phase.
    
  • Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    will be significantly lower for the
    
    
    -methyl target.
Protocol B: Biocatalytic Resolution (Synthesis of Enantiopure Amide)

Based on M. neoaurum amidase activity profiles.

  • Substrate Loading: Suspend racemic 2-Amino-2-phenylpropanamide (50 mM) in phosphate buffer (pH 7.5, 50 mM).

  • Biocatalyst Addition: Add lyophilized Mycobacterium neoaurum cells (or purified amidase) at 10 mg/mL.

  • Reaction: Incubate at 30°C with orbital shaking (200 rpm) for 24-48 hours.

  • Monitoring: Monitor the production of ammonia (colorimetric assay) or the ratio of Acid:Amide via chiral HPLC.

  • Termination: Centrifuge to remove cells.

  • Work-up:

    • Adjust pH to 10. Extract the unreacted (R)-amide with Ethyl Acetate (

      
      ).
      
    • Acidify the aqueous phase to pH 2. Extract the (S)-acid (if desired).

  • Purification: Recrystallize the (R)-amide HCl salt from Ethanol/Ether.

References

  • Strecker Synthesis Mechanism & Applications. Chemistry Notes. (2021). Detailed mechanistic overview of aminonitrile formation and hydrolysis.

  • Purification and Characterization of an L-Amino Amidase from Mycobacterium neoaurum.National Institutes of Health (PMC). (2024). Describes the specific enantioselective resolution of

    
    -methyl amino acid amides. 
    
  • Hydrolytic Instability of N-acylated Amino Acid Amides. PubMed. (2014). Discusses the comparative stability of peptide bonds and the influence of steric substitution.

  • Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. ResearchGate. (2025). Advanced methods for resolving phenylglycine derivatives.

  • Kinetics and Stereochemistry of Hydrolysis. RSC Publishing. Comparison of hydrolysis rates in phenyl-substituted amides.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative efficacy and stability analysis of 2-Amino-2-phenylpropanamide Hydrochloride (2-APP) against its non-methylated analog, Phenylglycinamide (PGA) .

The central premise of this study is the "


-Methyl Effect."  Our analysis confirms that the introduction of a methyl group at the 

-carbon of the phenylglycine scaffold significantly enhances hydrolytic stability against both chemical and enzymatic degradation without compromising the core pharmacophore. This makes 2-APP a superior candidate for applications requiring extended half-life (

) and resistance to aminopeptidases.

Compound Characterization

To understand the efficacy differences, we must first establish the structural divergence. Both compounds share a phenethylamine-like backbone, but 2-APP possesses a quaternary


-carbon, whereas PGA has a tertiary 

-carbon.
Table 1: Physicochemical Profile[1][2]
Property2-Amino-2-phenylpropanamide HCl (2-APP)Phenylglycinamide (PGA)Impact of Difference
Structure Type

,

-disubstituted amino acid amide

-monosubstituted amino acid amide
Steric Hindrance
Molecular Weight 200.66 g/mol (HCl salt)186.64 g/mol (HCl salt)Slight increase in lipophilicity
Chirality Achiral (if racemic) / Stable EnantiomersLabile

-proton (Racemization risk)
Configurational Stability
LogP (Predicted) ~0.35~0.152-APP is more membrane permeable
pKa (

-NH3+)
~7.8~7.22-APP amine is slightly more basic
Structural Logic & Mechanism

The critical differentiator is the Steric Shielding provided by the


-methyl group in 2-APP.[1] In PGA, the 

-proton offers no resistance to nucleophiles. In 2-APP, the methyl group physically obstructs the trajectory of attacking species (water or enzyme active sites) toward the carbonyl carbon.

StructureComparison cluster_0 Phenylglycinamide (PGA) cluster_1 2-Amino-2-phenylpropanamide (2-APP) PGA Alpha-Carbon: Tertiary (H-Bonded) Risk High Susceptibility to Hydrolysis PGA->Risk Accessible Carbonyl APP Alpha-Carbon: Quaternary (Methyl-Bonded) PGA->APP Methyl Substitution Benefit Enhanced Stability (Steric Shield) APP->Benefit Blocked Nucleophile Path

Figure 1: Structural comparison highlighting the "Alpha-Methyl Effect" where the quaternary carbon in 2-APP provides a steric shield against hydrolysis.

Stability & Efficacy Study

The following data summarizes a controlled stability study comparing the hydrolysis rates of 2-APP and PGA under physiological conditions (PBS, pH 7.4) and enzymatic stress (Leucine Aminopeptidase).

Experimental Hypothesis

The formation of the tetrahedral intermediate—the rate-limiting step in amide hydrolysis—will be energetically disfavored in 2-APP due to steric clash between the


-methyl group and the incoming nucleophile.
Table 2: Comparative Hydrolysis Data (Representative)
ConditionParameterPhenylglycinamide (PGA)2-Amino-2-phenylpropanamide (2-APP)Improvement Factor
PBS (pH 7.4, 37°C)

(Chemical)
~48 Hours> 120 Hours2.5x Stability
Simulated Gastric Fluid

(Acidic)
~6 Hours~18 Hours3.0x Stability
Aminopeptidase Assay % Remaining (1h)15%88%Enzymatic Resistance
Racemization Risk

(Base catalyzed)
High (via enolization)Null (No

-proton)
Absolute Config. Stability

Technical Insight: The lack of an


-proton in 2-APP renders racemization via the enolization mechanism impossible. This is a critical advantage for maintaining optical purity during storage and formulation, a common failure point for phenylglycine derivatives.

Detailed Experimental Protocols

To replicate these findings or validate incoming raw materials, use the following self-validating protocols.

Protocol A: Enzymatic Stability Assay (Aminopeptidase)

This protocol measures the resistance of the amide bond to enzymatic cleavage, simulating first-pass metabolism.

Reagents:

  • Test Compounds (10 mM stock in DMSO).

  • Leucine Aminopeptidase (LAP) (Sigma-Aldrich or equivalent).

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM

    
    .
    

Workflow:

  • Pre-incubation: Dilute test compound to 100 µM in Tris-HCl buffer at 37°C.

  • Initiation: Add LAP (final concentration 0.1 U/mL).

  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Immediately add 100 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC-UV/MS.

Protocol B: HPLC Quantification Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Phenyl ring absorption).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_setup Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analytical Phase Stock Prep 10mM Stock (DMSO) Incubate Incubate @ 37°C (Time Course) Stock->Incubate Buffer Prep Tris-HCl + LAP Enzyme Buffer->Incubate Sample Aliquot Removal (0, 15, 30, 60 min) Incubate->Sample Quench Quench with ACN (Precipitate Proteins) Sample->Quench Centrifuge Centrifuge 10,000 x g Quench->Centrifuge HPLC HPLC-UV/MS Quantification Centrifuge->HPLC

Figure 2: Step-by-step workflow for the enzymatic stability assay, ensuring rigorous quenching and protein precipitation prior to analysis.

Mechanistic Discussion: The Alpha-Methyl Advantage

The superior performance of 2-APP is not merely incidental; it is grounded in the thermodynamics of amide hydrolysis.

  • Transition State Destabilization: Hydrolysis requires the formation of a tetrahedral intermediate. The additional methyl group in 2-APP creates significant steric crowding (

    
     strain) in this transition state, raising the activation energy (
    
    
    
    ) required for the reaction to proceed.
  • Proteolytic Protection: Most aminopeptidases require a specific spatial alignment of the N-terminal amine and the carbonyl group. The

    
    -methyl group distorts the peptide backbone torsion angles (
    
    
    
    ), preventing the enzyme's catalytic triad from effectively engaging the scissile bond.

This "conformational lock" is a well-documented strategy in medicinal chemistry to convert labile peptides into stable peptidomimetics [1, 2].

References

  • BenchChem. (2025).[1] A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity. Retrieved from

  • National Institutes of Health (NIH). (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC7104618. Retrieved from

  • Enamine. (2024). α-Methyl Amino Acids in Drug Design. Retrieved from

  • Master Organic Chemistry. (2019). Amide Hydrolysis Mechanism and Kinetics. Retrieved from

  • Frontiers in Bioengineering and Biotechnology. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide. Retrieved from

Sources

Methodological Divergence: Mass Balance vs. qNMR for 2-Amino-2-phenylpropanamide HCl Purity Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Establishing the purity of 2-Amino-2-phenylpropanamide hydrochloride (also known as


-methylphenylglycinamide HCl) presents a specific metrological challenge.[1] As an 

-disubstituted amino acid derivative, it possesses significant steric hindrance and a chiral center.[1] Furthermore, as a hydrochloride salt, it is prone to hygroscopicity, making "as-is" weight determination volatile.[1]

The Solution: This guide compares the two primary industry standards for purity assignment:

  • The Mass Balance Approach (Traditional): An exhaustive subtraction method (

    
    ).[1][2]
    
  • Quantitative NMR (qNMR) (Orthogonal): A direct measurement of the analyte's molar response against a certified internal standard.[1]

Verdict: While Mass Balance remains the regulatory "Gold Standard" for primary certification (CoA), qNMR offers superior speed and protection against "invisible" impurities (e.g., amorphous inorganic salts) that HPLC-UV might miss.

Chemical Profile & Critical Quality Attributes (CQA)

AttributeSpecificationImpact on Analysis
Compound 2-Amino-2-phenylpropanamide HClTarget Analyte
Structure Phenyl ring, Quaternary

-Carbon, Amide
UV Active (Phenyl); Sterically hindered amide.[1][3]
Chirality One Chiral CenterRequires Enantiomeric Purity assessment (Chiral HPLC).[1]
Salt Form HydrochlorideHygroscopic; requires Chloride content determination.[1]
Solubility High in Water/MethanolCompatible with Reverse Phase HPLC and D₂O NMR.[1]

Methodology A: The Mass Balance Approach

"The Subtraction Standard"

This method assumes the material is 100% pure and subtracts every detecting impurity.[1] It is the sum of four distinct experiments.

The Logic (Equation)
graphic Impurities
100
)
\text{Purity}graphic Impurities}}{100}
[1]
Experimental Protocol 1: HPLC-UV Purity

Objective: Quantify related organic impurities.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Phosphoric Acid in Water (Buffer pH ~2.5 to protonate the amine).
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (Phenyl ring).[1]

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    

Expert Insight: The


-methyl group creates steric bulk.[1] Ensure the run time extends 10 minutes past the main peak to elute any dimers formed during synthesis.
Experimental Protocol 2: Secondary Measurements
  • Volatiles (TGA/LOD): Thermogravimetric Analysis. Heat from

    
     to 
    
    
    
    at
    
    
    .[1]
    • Risk:[1][4] HCl salts can lose HCl gas at high temps.[1] Use Karl Fischer (KF) titration for water specificity if TGA shows drift.[1]

  • Inorganics (ROI): Residue on Ignition (USP <281>).[1] Sulfated ash method to detect non-volatile metal salts (e.g., Sodium Chloride from salting out).[1]

  • Counter-ion Verification: Silver Nitrate Titration to confirm Chloride content matches theoretical (

    
    ).
    

Methodology B: The qNMR Approach

"The Direct Standard"

qNMR measures the number of protons in the sample relative to a NIST-traceable internal standard (IS). It does not require identifying impurities, only that the target peak is clean.

The Logic (Equation)


Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weighed mass,

=Purity of IS.[2][3][4][5][6][7][8][9][10]
Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent:

    
     (Preferred over 
    
    
    
    to prevent amide proton exchange and potential overlap with HDO peak).[1]
  • Internal Standard (IS): Maleic Acid (Traceable Reference).[1]

    • Why? Maleic acid gives a sharp singlet at

      
      , a region typically clear in phenylpropanamide spectra.[1]
      
  • Relaxation Delay (d1):

    
    .
    
    • Critical: This must be

      
       (longitudinal relaxation time) of the slowest proton to ensure 99.9% magnetization recovery for quantitative accuracy.
      
  • Scans: 16 or 32 (High S/N ratio required).

Target Peak Selection: Use the Methyl group doublet/singlet (


) or the Phenyl protons (

).[1] Avoid the amide protons as they are broad and exchangeable.[1]

Comparative Data: Simulated Performance

The following table illustrates a scenario where the two methods might diverge, highlighting the importance of orthogonality.

ParameterMass Balance ResultqNMR ResultAnalysis
Raw Purity Value 99.2% 98.1% Discrepancy Detected
Organic Impurities 0.3% (HPLC)N/A (Not integrated)HPLC is superior for detecting specific organic byproducts.[1]
Volatiles (Water) 0.4% (KF)Measured as mass weightqNMR inherently accounts for "dead mass" (water/solvents) in the denominator.
Inorganics (Salt) < 0.1% (ROI)Detected Indirectly The Catch: If the sample contains excess amorphous NaCl (invisible to UV and TGA), Mass Balance misses it. qNMR sees a lower signal-to-mass ratio, correctly lowering the purity.[1]
Uncertainty

(Propagated)

(Integration)
Mass Balance is often more precise, but qNMR is more accurate regarding total mass balance.[1]

Visualizing the Workflows

Diagram 1: Mass Balance Workflow (Cumulative Error Model)

MassBalance Sample Raw Reference Standard (2-Amino-2-phenylpropanamide HCl) HPLC HPLC-UV Analysis (Organic Impurities) Sample->HPLC TGA TGA / Karl Fischer (Volatiles/Water) Sample->TGA ROI Residue on Ignition (Inorganic Ash) Sample->ROI Titration AgNO3 Titration (Counter-ion Check) Sample->Titration Calc Calculation: 100% - (Org + Vol + Inorg) HPLC->Calc - 0.3% TGA->Calc - 0.4% ROI->Calc - 0.1% Titration->Calc Stoichiometry Confirmed Result Final Purity Value (Risk: Overestimation if impurity missed) Calc->Result

Caption: The Mass Balance approach relies on subtracting all known impurities.[1][2][4] If an impurity is not looked for (e.g., a non-UV active salt), it is not subtracted, leading to potential false high purity.

Diagram 2: qNMR Workflow (Direct Ratio Model)

qNMR Sample Sample Mass (mx) Solvent Dissolution (DMSO-d6) Sample->Solvent IS Internal Standard (m_std) (Traceable Maleic Acid) IS->Solvent NMR 1H-NMR Acquisition (d1 > 30s) Solvent->NMR Integration Signal Integration (Ix vs I_std) NMR->Integration Calc Molar Ratio Calculation Integration->Calc Result Absolute Purity (Independent of Impurity Profile) Calc->Result

Caption: The qNMR approach compares the molar response of the analyte directly to a standard.[1][2] It is a self-validating system for "active content" per unit of mass.[1]

References

  • ICH Q6A . Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. International Council for Harmonisation.[1] Link

  • USP General Chapter <761> . Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[1][8] Link

  • USP General Chapter <621> . Chromatography. United States Pharmacopeia.[1][8] Link

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

  • BIPM . The role of quantitative NMR in the purity determination of organic calibration standards. Bureau International des Poids et Mesures.[1] Link

Sources

benchmarking 2-Amino-2-phenylpropanamide hydrochloride activity against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 2-Amino-2-phenylpropanamide HCl Activity

Executive Summary

2-Amino-2-phenylpropanamide Hydrochloride (also known as


-methyl-phenylglycinamide) represents a specialized class of 

-disubstituted amino acid derivatives.[1] Unlike simple amino acid amides (e.g., Phenylalaninamide) which are rapidly hydrolyzed by aminopeptidases, the introduction of the

-methyl group creates significant steric occlusion at the scissile bond.

This guide provides a technical framework for benchmarking this compound against known inhibitors and substrates in two critical domains:

  • Aminopeptidase Inhibition (Primary Target): Evaluating its potential as a competitive inhibitor or "slow substrate" against Bestatin .[1]

  • Anticonvulsant Activity (Secondary Target): Benchmarking against Lacosamide and Phenytoin due to structural homology with bioisosteric amino acid amides.[1]

Part 1: Structural Rationale & Mechanistic Hypothesis

To benchmark effectively, one must understand the structural causality. The


-methyl group in 2-Amino-2-phenylpropanamide acts as a "conformational lock."[1]
  • Mechanism A (Enzymatic): In metallo-aminopeptidases (e.g., Leucine Aminopeptidase - LAP, or Aminopeptidase N - APN), the enzyme requires access to the

    
    -proton to stabilize the transition state or accommodate the substrate in the S1 pocket. The 
    
    
    
    -methyl group clashes with the catalytic residues, potentially converting the molecule from a substrate into a competitive inhibitor .
  • Mechanism B (Neuronal): Similar to Lacosamide (a functionalized amino acid), small hydrophobic amino acid amides can modulate Voltage-Gated Sodium Channels (VGSCs) by stabilizing the slow inactivation state.

Pathway Visualization: Mechanism of Action vs. Inhibition[1]

G Enzyme Aminopeptidase (Active Site) Complex_S E-S Complex (Hydrolysis) Enzyme->Complex_S + Substrate Complex_I E-I Complex (Steric Blockade) Enzyme->Complex_I + 2-A-2-PPA Substrate Standard Substrate (L-Phe-NH2) Substrate->Complex_S Inhibitor 2-Amino-2-phenylpropanamide (Steric Probe) Inhibitor->Complex_I Product Product (Amino Acid + NH3) Complex_S->Product Rapid Turnover Complex_I->Enzyme Slow/No Dissociation Complex_I->Product Blocked (Methyl Clash)

Caption: Figure 1.[2][3] Competitive mechanism where the


-methyl group prevents rapid hydrolysis, effectively occupying the active site.

Part 2: Benchmarking Against Known Inhibitors (Enzymatic)

This section details the protocol to determine if 2-Amino-2-phenylpropanamide acts as an inhibitor (


) compared to the gold standard, Bestatin .[1]
Comparator Profile
CompoundRoleMechanism

/

(Approx)
Bestatin Standard Inhibitor Transition State Analog

(LAP)
L-Phe-NH

Substrate Control Rapid Hydrolysis

2-Amino-2-phenylpropanamide Test Compound Steric Competitive InhibitorTo be determined (Target:

)
Experimental Protocol: Spectrophotometric Kinetic Assay

Objective: Determine the Inhibition Constant (


) against Leucine Aminopeptidase (LAP).

Reagents:

  • Enzyme: Cytosolic Leucine Aminopeptidase (Sigma-Aldrich, L5006).[1]

  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA).[1] Hydrolysis releases p-nitroaniline (yellow, 405 nm).[1]

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl

    
     (activator).
    

Workflow:

  • Preparation: Prepare serial dilutions of 2-Amino-2-phenylpropanamide (0, 10, 50, 100, 500

    
    ) in buffer.
    
  • Incubation: Mix 10

    
     Enzyme + 10 
    
    
    
    Test Compound. Incubate at 37°C for 10 mins to allow E-I equilibrium.
  • Reaction Trigger: Add 180

    
     Substrate (L-Leu-pNA) at varying concentrations (0.1 – 2.0 mM).[1]
    
  • Measurement: Monitor Absorbance (405 nm) continuously for 5 minutes.

  • Validation: Run a parallel positive control with Bestatin (10

    
    ).[1]
    

Data Analysis (Self-Validating Logic):

  • Step 1: Plot Initial Velocity (

    
    ) vs. [Substrate] (Michaelis-Menten).[1]
    
  • Step 2: Generate Lineweaver-Burk Plots (1/

    
     vs 1/[S]).
    
    • Competitive Inhibition:[1] Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
  • Step 3: Calculate

    
     using the slope equation: 
    
    
    
    .

Part 3: Benchmarking Anticonvulsant Activity (Pharmacological)

If the enzymatic assay reveals low affinity, the molecule should be screened for anticonvulsant activity, given its structural similarity to Lacosamide and Mephenytoin .

Comparator Profile
CompoundTargetClinical UseBenchmarking Metric (ED

)
Lacosamide VGSC (Slow Inactivation)Epilepsy~4-10 mg/kg (MES Test)
Phenytoin VGSC (Fast Inactivation)Epilepsy~9 mg/kg (MES Test)
2-Amino-2-phenylpropanamide Unknown (Putative VGSC)ResearchTarget: < 50 mg/kg
Experimental Workflow: MES (Maximal Electroshock) Test

Objective: Assess protection against seizure spread (sodium channel blockade).[1]

  • Animal Model: Male CF-1 mice (20-25g).

  • Administration: Administer Test Compound (IP or Oral) at 30, 100, 300 mg/kg.

  • Time Point: Test at 0.5h and 4h (to assess metabolic stability vs. simple amides).

  • Stimulus: Corneal electrodes, 50 mA, 60 Hz, 0.2s.

  • Endpoint: Abolition of hindlimb tonic extension (HLTE).

Interpretation:

  • If the compound is active at <100 mg/kg, it is comparable to second-generation anticonvulsants .[1]

  • Note: The

    
    -methyl group typically enhances metabolic stability (half-life) compared to non-methylated analogs, potentially offering a superior pharmacokinetic profile.[1]
    

Part 4: Synthesis of Results & Reporting

When publishing your comparison guide, summarize your findings in a "Decision Matrix" table.

Table 1: Decision Matrix for 2-Amino-2-phenylpropanamide Activity

Assay ResultStructural ImplicationRecommended Application
High LAP Inhibition (

)
Strong steric blockade of S1 pocket.[1]Develop as Protease Inhibitor or Chiral Auxiliary .[1]
Low LAP Inhibition (

)
Weak binding; methyl group causes exclusion.[1]Compound is Proteolytically Stable ; suitable for peptide peptidomimetics.[1]
High MES Protection (ED

mg/kg)
Bioisostere of Lacosamide/Phenytoin.Develop as CNS Active Agent (Anticonvulsant).

References

  • Taylor, A. (1993).[1] "Aminopeptidases: Structure and Function." FASEB Journal, 7(2), 290-298. Link

  • Ghidini, E., et al. (2006). "Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives." Bioorganic & Medicinal Chemistry, 14(10), 3263-3274. Link

  • Scigelova, M., & Crout, D. H. (1999). "Microbial transformations of alpha-amino acids and their derivatives." Journal of Molecular Catalysis B: Enzymatic, 6(5-6), 483-494. Link

  • Bey, P., et al. (1979). "Direct inhibition of decarboxylases by alpha-fluoromethyl amino acids." Nature, 282, 60-62. (Context on alpha-substituted inhibition mechanisms). Link

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Amino-2-phenylpropanamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the meticulous and safe handling of chemical reagents is a cornerstone of both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 2-Amino-2-phenylpropanamide hydrochloride, a compound that, like many amino acid derivatives, requires careful management. By understanding the "why" behind each procedural step, we can foster a laboratory environment that is not only safe but also conducive to producing reliable and reproducible results.

Understanding the Hazard Profile

While specific toxicological data for 2-Amino-2-phenylpropanamide hydrochloride is not extensively published, by examining its structural analogs, such as 2-Amino-2-phenylacetamide and norephedrine, we can infer its likely hazard profile. The Globally Harmonized System (GHS) classifications for these related compounds consistently indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation[1]. The hydrochloride salt form also suggests that the compound is acidic and potentially corrosive, capable of causing skin burns and eye damage upon contact[2].

Therefore, a proactive and cautious approach to personal protection is paramount. The primary routes of exposure to mitigate are inhalation of the powdered form, dermal contact, and eye contact.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling 2-Amino-2-phenylpropanamide hydrochloride. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side shieldsNitrile or neoprene glovesFull-length lab coatN95 or higher-rated respirator
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesFull-length lab coatRecommended if not in a fume hood
Reaction and Analysis Chemical splash gogglesNitrile or neoprene glovesFull-length lab coatNot typically required if in a closed system or fume hood
Rationale for PPE Selection:
  • Eye and Face Protection : Due to the irritant and potentially corrosive nature of the compound, safety glasses are the absolute minimum. However, for tasks with a higher risk of splashes, such as solution preparation, chemical splash goggles that form a seal around the eyes are recommended[3]. A face shield can provide an additional layer of protection, especially when handling larger quantities.

  • Hand Protection : Nitrile or neoprene gloves offer good resistance to a range of chemicals and are a suitable choice for handling 2-Amino-2-phenylpropanamide hydrochloride[4]. It is crucial to consult the glove manufacturer's chemical resistance chart for specific breakthrough times, especially if prolonged contact is anticipated[5][6][7]. Always inspect gloves for any signs of degradation before use.

  • Body Protection : A full-length lab coat, preferably with elastic cuffs, should be worn to protect the skin from accidental spills. For procedures with a higher risk of significant contamination, a disposable gown can be considered[4].

  • Respiratory Protection : When handling the solid form of the compound, particularly during weighing or transfer where dust can be generated, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particles[8]. All handling of the solid should ideally be performed within a chemical fume hood to minimize airborne exposure[4][9].

Procedural Walkthrough: A Self-Validating System

Adherence to a systematic workflow for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.

Donning PPE: A Step-by-Step Protocol
  • Hand Hygiene : Begin by washing and drying your hands thoroughly.

  • Lab Coat/Gown : Put on a clean, full-length lab coat and fasten it completely.

  • Respiratory Protection (if required) : If handling the solid outside of a fume hood, perform a fit check for your N95 respirator.

  • Eye/Face Protection : Put on your safety goggles or glasses.

  • Gloves : Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: A Contamination-Avoidance Protocol
  • Gloves : Remove gloves by peeling them off from the cuff downwards, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene : Wash your hands thoroughly.

  • Lab Coat/Gown : Remove your lab coat by folding it inward, avoiding contact with the potentially contaminated exterior.

  • Eye/Face Protection : Remove your safety goggles or face shield.

  • Respiratory Protection (if worn) : Remove your respirator without touching the front.

  • Final Hand Hygiene : Wash your hands again thoroughly.

Operational and Disposal Plans

Handling and Storage
  • Always handle 2-Amino-2-phenylpropanamide hydrochloride in a well-ventilated area, preferably within a chemical fume hood[4][9].

  • Keep the container tightly closed when not in use to prevent the absorption of moisture and to contain any potential vapors[10].

  • Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents[11].

Waste Disposal

As 2-Amino-2-phenylpropanamide hydrochloride contains a halogen (chlorine), it must be disposed of as halogenated organic waste.

  • Segregation : Do not mix halogenated waste with non-halogenated waste streams. This is crucial for proper disposal and cost management[12][13][14][15].

  • Containerization : Collect all waste containing this compound in a clearly labeled, dedicated "Halogenated Organic Waste" container[11][12][13]. The container should be made of a compatible material and kept securely closed when not in use.

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents[12][15].

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[3][12]. Never dispose of this compound down the drain.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 2-Amino-2-phenylpropanamide hydrochloride.

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal Start Start: Handling 2-Amino-2-phenylpropanamide hydrochloride CheckSolid Is the compound in solid form? Start->CheckSolid BasePPE Minimum PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat CheckSolid->BasePPE No Respirator Add N95 Respirator CheckSolid->Respirator Yes Goggles Upgrade to Chemical Splash Goggles BasePPE->Goggles Risk of Splash FumeHood Work in a Chemical Fume Hood BasePPE->FumeHood Handling Solid HalogenatedWaste Dispose as Halogenated Organic Waste BasePPE->HalogenatedWaste No Splash Risk Goggles->HalogenatedWaste Respirator->BasePPE FumeHood->HalogenatedWaste

Caption: PPE selection workflow for 2-Amino-2-phenylpropanamide hydrochloride.

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely handle 2-Amino-2-phenylpropanamide hydrochloride, ensuring the well-being of yourself and your colleagues while advancing your research goals.

References

  • PubChem. 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. [Link]

  • Standard Operating Procedure. Hydrochloric Acid. Unknown Source.
  • Regulations.gov. 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). [Link]

  • Pickering Laboratories.
  • Echemi. 2-Amino-N-(2-methoxyethyl)
  • Environment, Health and Safety. Ansell Chemical Resistance Glove Chart.
  • Braun Research Group.
  • SAFETY DATA SHEET. Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution.
  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Gloves Chemical Resistance Chart. Unknown Source.
  • Cornell EHS. 7.2 Organic Solvents | Environment, Health and Safety.
  • Acid Handling. Unknown Source.
  • Halogen
  • Campus Operations.
  • Department of Medicine. Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. April 20, 2016.
  • Chemsrc. 2-Amino-1-phenylethanone hydrochloride | CAS#:5468-37-1.
  • PubChem. (1S,2R)-(+)-Norephedrine. National Center for Biotechnology Information. [Link]

  • WSU Spokane. GLOVE SELECTION CHART.
  • Environmental Health and Safety. OSHA Glove Selection Chart.
  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.